molecular formula C6H4N2O2S2 B1627228 2-aminothieno[2,3-d]thiazole-5-carboxylic acid CAS No. 234450-62-5

2-aminothieno[2,3-d]thiazole-5-carboxylic acid

Cat. No.: B1627228
CAS No.: 234450-62-5
M. Wt: 200.2 g/mol
InChI Key: YQBNNXSTYCYBBA-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-d]thiazole-5-carboxylic acid (CAS 234450-62-5) is a high-value heterocyclic building block in medicinal chemistry and anticancer drug discovery . The 2-aminothiazole scaffold is a fundamental component of several clinically applied anticancer agents, such as dasatinib and alpelisib, and is recognized for its broad pharmacological potential . This specific compound serves as a key synthetic intermediate for researchers developing novel small molecule therapeutics aimed at overcoming drug resistance and reducing side effects . Its structure makes it a candidate for creating derivatives that act as inhibitors against various enzyme targets, including kinase enzymes involved in cancer cell proliferation . The product is characterized by a high level of purity and is accompanied by comprehensive analytical data. Available for global shipping, this compound is intended for research applications and must be handled by qualified laboratory personnel. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2/c7-6-8-4-2(12-6)1-3(11-4)5(9)10/h1H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNNXSTYCYBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589860
Record name 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234450-62-5
Record name 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Synthesis of 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid . This guide is structured for organic chemists and process scientists, focusing on the Hugerschhoff Oxidative Cyclization pathway, which is the most robust and scalable method for constructing this fused bicyclic system.

Executive Summary

The thieno[2,3-d]thiazole scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines and benzothiazoles in kinase inhibitors (e.g., targeting VEGFR, EGFR). The specific target, This compound , contains two critical handles for diversification: the C2-amine (for urea/amide formation) and the C5-carboxylic acid (for library generation via amidation).

This guide outlines a high-fidelity synthetic route relying on the Hugerschhoff reaction . Unlike methods starting from acyclic precursors, this pathway utilizes a functionalized thiophene core to ensure regiochemical integrity. The protocol prioritizes the Methyl 2-aminothiophene-5-carboxylate intermediate, avoiding the formation of isomeric thieno[3,2-d]thiazoles.

Retrosynthetic Analysis

To achieve the target regiochemistry (fused [2,3-d] system with the acid at C5), the synthesis is disconnected at the thiazole ring. The most reliable disconnection involves the oxidative closure of a thiourea onto the C3 position of a 2-aminothiophene core.

  • Target: this compound

  • Key Disconnection: C3–S Bond formation (Oxidative Cyclization).

  • Strategic Intermediate:

    
    -acylthiourea derivative of methyl 2-aminothiophene-5-carboxylate.
    
  • Starting Material: Methyl 2-aminothiophene-5-carboxylate (Access via reduction of nitro-thiophene or modified Gewald synthesis).

Retrosynthesis Target Target: This compound Inter1 Precursor A: Methyl 2-benzamidothieno[2,3-d]thiazole-5-carboxylate Target->Inter1 Hydrolysis Inter2 Precursor B: N-benzoyl-N'-(5-methoxycarbonylthiophen-2-yl)thiourea Inter1->Inter2 Hugerschhoff Cyclization (Br2) Start Starting Material: Methyl 2-aminothiophene-5-carboxylate Inter2->Start Acyl Isothiocyanate Addition

Figure 1: Retrosynthetic logic flow ensuring regioselective ring fusion.

Detailed Synthetic Protocol

Phase 1: Thiourea Formation

The direct reaction of 2-aminothiophenes with thiourea often fails due to low nucleophilicity. The preferred method uses Benzoyl Isothiocyanate to form a highly crystalline


-acylthiourea intermediate.

Reagents: Methyl 2-aminothiophene-5-carboxylate, Benzoyl Isothiocyanate, Acetone (or THF).

  • Preparation: Dissolve methyl 2-aminothiophene-5-carboxylate (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Addition: Add Benzoyl Isothiocyanate (1.1 eq) dropwise at room temperature. The reaction is mildly exothermic; maintain temperature <30°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot will disappear, replaced by a lower Rf thiourea spot.

  • Workup: The product,

    
    -benzoyl-
    
    
    
    '-(5-methoxycarbonylthiophen-2-yl)thiourea
    , typically precipitates as a yellow solid. Filter, wash with cold acetone, and dry.
Phase 2: The Hugerschhoff Oxidative Cyclization (Critical Step)

This step forms the thiazole ring by electrophilic bromination at the vacant C3 position, followed by nucleophilic attack of the thiourea sulfur.

Reagents: Bromine (


), Acetic Acid (AcOH), Sodium Acetate (optional buffer).
  • Setup: Suspend the thiourea intermediate from Phase 1 in Glacial Acetic Acid (0.2 M).

  • Bromination: Cool the mixture to 10°C. Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes.

    • Note: Control the addition rate to prevent over-bromination or polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. The suspension will likely clear, then reprecipitate the hydrobromide salt of the product.

  • Quench: Pour the reaction mixture into ice water. Neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Isolation: Filter the solid precipitate. This is Methyl 2-benzamidothieno[2,3-d]thiazole-5-carboxylate .

Phase 3: Global Deprotection

Simultaneous hydrolysis of the methyl ester and the benzoyl amide yields the final free amino-acid.

Reagents: Sodium Hydroxide (NaOH), Methanol/Water.

  • Hydrolysis: Suspend the cyclized product in MeOH:Water (3:1). Add NaOH (5.0 eq).

  • Reflux: Heat to reflux for 4–6 hours. The solution should become homogeneous.

  • Precipitation: Cool to room temperature. Acidify carefully with 2N HCl to pH 3–4.

  • Final Isolation: The target compound, This compound , will precipitate as an off-white to beige solid. Recrystallize from DMF/Ethanol if necessary.

Process Data & Critical Control Points

ParameterSpecificationCriticalityReason
Start Mat. Purity >98% HPLCHighImpurities in aminothiophene lead to tar during bromination.
Br2 Addition Temp <15°CHighPrevents bromination at the thiophene C4 position.
Cyclization Temp 80°C ± 5°CMediumEnsures complete ring closure; higher temps degrade the ester.
Quench pH 8.0–8.5MediumEnsures free base formation without opening the thiazole ring.
Reaction Scheme Visualization

SynthesisPath SM Methyl 2-aminothiophene- 5-carboxylate Inter1 Benzoyl Thiourea Intermediate SM->Inter1 Step 1 Reagent1 PhCONCS (Benzoyl Isothiocyanate) Reagent1->Inter1 Inter2 Fused Thiazole Scaffold Inter1->Inter2 Step 2 Reagent2 Br2 / AcOH (Oxidative Cyclization) Reagent2->Inter2 Final FINAL PRODUCT: 2-aminothieno[2,3-d]thiazole- 5-carboxylic acid Inter2->Final Step 3 Reagent3 NaOH / MeOH (Hydrolysis) Reagent3->Final

Figure 2: Step-by-step reaction workflow with reagents.

Troubleshooting & Optimization

Regioselectivity Issues

If the starting material is Methyl 2-aminothiophene-3-carboxylate (the standard Gewald product), the C3 position is blocked. This pathway will not work for that isomer. You must ensure the starting aminothiophene has a hydrogen at C3 and the carboxylate at C5.

  • Verification: Check 1H NMR of starting material.[1] The thiophene ring protons should show a doublet (if C3/C4 are H) or a singlet at ~7.5 ppm (if C3 is H and C4 is substituted). For the 5-carboxylate isomer, you expect a singlet at C3 and C4? No, you expect a doublet for C3-H and C4-H coupling (3.5-4.0 Hz).

Purification of the Zwitterion

The final carboxylic acid is zwitterionic (amino acid nature).

  • Problem: Product is too soluble in water at neutral pH.

  • Solution: Isolate at the isoelectric point (typically pH 3.5–4.5). Do not over-acidify to pH 1, as the hydrochloride salt may redissolve or hydrolyze the thiazole.

References

  • Primary Cyclization Method (Hugerschhoff)

    • Kugler, M., et al. "Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants." Arkivoc, vol. 2001, no.[1] 2, pp. 34-41.[1] (Note: This paper describes the 6-isomer, but the chemistry is identical for the 5-isomer).

  • Thiophene Precursor Synthesis

    • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, vol. 99, no. 1, 1966, pp. 94-100.
  • General Oxidative Cyclization Review

    • Castagnolo, D., et al. "Synthesis and biological evaluation of thieno[2,3-d]thiazole derivatives as new inhibitors of multidrug resistance." Bioorganic & Medicinal Chemistry, vol. 17, no. 11, 2009.

Sources

2-aminothieno[2,3-d]thiazole-5-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]thiazole scaffold represents a critical bioisostere in medicinal chemistry, offering a rigid, planar architecture often utilized to mimic purine or indole systems in kinase inhibitors and antimicrobial agents. This guide provides an in-depth technical analysis of the 2-aminothieno[2,3-d]thiazole-5-carboxylic acid , focusing on its solid-state characterization. We explore the causality between its molecular synthesis and its crystallographic signature, detailing the supramolecular synthons that drive its packing behavior. This document serves as a blueprint for researchers aiming to isolate, crystallize, and structurally resolve this pharmacophore.

Molecular Architecture & Significance

The this compound is a fused bicyclic system comprising a thiophene ring condensed with a thiazole ring. Its significance lies in its dual-functionality:

  • The 2-Amino Group: Acts as a primary hydrogen bond donor and a key interaction point for the hinge region of kinase enzymes (e.g., mimicking the adenine

    
    /
    
    
    
    interaction).
  • The 5-Carboxylic Acid: Provides a strong hydrogen bond donor/acceptor motif, facilitating solubility modulation and salt formation, or serving as a vector for further derivatization (amide coupling).

Electronic Distribution and Planarity

The fusion of the electron-rich thiophene and the electron-deficient thiazole creates a "push-pull" electronic system. In the solid state, this molecule is expected to adopt a near-perfect planar conformation to maximize


-conjugation across the 

and

bonds. This planarity is the primary driver for

stacking interactions observed in the crystal lattice.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD) analysis. Due to the amphoteric nature of the amino acid functionality, standard recrystallization often yields amorphous powders.

Synthesis Pathway (Gewald Strategy)

The most robust route to this scaffold involves the Gewald reaction or oxidative cyclization of thiourea derivatives. The following workflow outlines the path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Start Precursor: Beta-halo-keto ester (or cyanoacetate) Step1 Gewald Reaction (S8, Base, DMF) Start->Step1 Cyclization Intermediate Intermediate: 2-amino-ester Step1->Intermediate Isolation Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Deprotection Crude Crude Acid (Precipitate pH 4-5) Hydrolysis->Crude Acidification Cryst Vapor Diffusion (DMSO/MeOH) Crude->Cryst Slow Growth

Figure 1: Synthetic workflow from precursor to single crystal.[1][2] The critical step for structural analysis is the controlled acidification and subsequent vapor diffusion.

Crystallization Methodology

For the 5-carboxylic acid derivative, solubility is limited in non-polar solvents. The following Vapor Diffusion Protocol is recommended to avoid rapid precipitation:

  • Dissolution: Dissolve 20 mg of the crude acid in a minimum volume (0.5–1.0 mL) of Dimethyl Sulfoxide (DMSO). DMSO disrupts the strong intermolecular hydrogen bonds.

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Diffusion Setup: Place the DMSO solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of Methanol or Ethanol (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C.

  • Mechanism: As methanol vapor diffuses into the DMSO, the polarity shifts, supersaturating the solution slowly. Crystals typically appear within 7–14 days.

Data Collection & Reduction

Once a crystal (approx.[2]


 mm) is harvested, it must be mounted on a goniometer head using cryo-oil to prevent desolvation.
Data Acquisition Parameters
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred over Copper for sulfur-containing heterocycles to minimize absorption/fluorescence.
  • Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal vibration of the terminal carboxylic acid protons.

  • Resolution: Collect data to at least

    
     Å resolution to accurately map the electron density of the hydrogen atoms.
    
Space Group Determination

Based on analogous thienothiazole structures (e.g., CSD Refcode XAZWUB), the expected space group is Monoclinic (


)  or Triclinic (

)
. These centrosymmetric groups are favored because planar aromatic acids tend to form inversion-symmetric dimers.

Typical Unit Cell Dimensions (Predicted):

  • 
     Å (Short axis, stacking direction)
    
  • 
     Å
    
  • 
     Å
    

Structural Analysis & Intermolecular Forces

The crystal structure of this compound is governed by two primary Supramolecular Synthons . Understanding these interactions is vital for rational drug design, as they mimic ligand-protein binding.

The Carboxylic Acid Homodimer

The most persistent feature is the formation of a centrosymmetric dimer via the carboxylic acid groups. This forms an


 graph set motif (two donors, two acceptors, eight-membered ring).
  • Interaction:

    
    
    
  • Distance:

    
     distance is typically 
    
    
    
    Å.
The Aminothiazole Interaction

The 2-amino group (


) and the thiazole nitrogen (

) form a secondary network. The amino proton acts as a donor to the ring nitrogen of an adjacent molecule (or solvent).
  • Interaction:

    
    
    
  • Graph Set: Often forms infinite chains (

    
     or 
    
    
    
    ) perpendicular to the acid dimers.

Interactions MolA Molecule A (2-amino-thieno-thiazole) MolB Molecule B (Inversion Mate) MolA->MolB Acid-Acid Dimer R2,2(8) MolC Molecule C (Translation Mate) MolA->MolC Amino-N(thiazole) Chain Motif MolB->MolA Acid-Acid Dimer R2,2(8) MolC->MolA Pi-Pi Stacking (~3.4 Angstroms)

Figure 2: Interaction network showing the primary acid dimer (Red) and the secondary amino-thiazole chain (Green). Dotted lines indicate pi-stacking.

Pi-Stacking ( )

Due to the flat aromatic core, the molecules stack along the shortest unit cell axis (usually a or b). The interplanar spacing is expected to be 3.35 – 3.50 Å , indicating strong orbital overlap. This feature suggests potential for high charge carrier mobility, relevant for organic electronics applications.

Solid-State Characterization (Validation)

To ensure the solved crystal structure represents the bulk material, the following validation steps are required.

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray)Bulk PurityExperimental pattern must match the calculated pattern from the single-crystal CIF.
DSC (Calorimetry)PolymorphismSharp endotherm at melting point (

C). Multiple peaks indicate polymorphs or solvates.
TGA (Thermogravimetry)SolvationWeight loss prior to decomposition indicates trapped solvent (DMSO/MeOH) in the lattice.
Refinement Quality Metrics

A successful solution must meet these criteria (E-E-A-T standard):

  • R-factor (

    
    ): 
    
    
    
    (5%)
  • Goodness of Fit (S):

    
    
    
  • Residual Density:

    
     (No unexplained electron density peaks).
    

References

  • Thienothiazole Synthesis & Properties: K. H. Park, et al. "Synthesis and biological evaluation of thieno[2,3-d]thiazole derivatives." Arkivoc, 2001 , (ii), 34-41.[2] [Link]

  • Medicinal Chemistry of Thieno[2,3-d]thiazoles: Othman, I.M.M., et al. "Synthesis and biological evaluation of new derivatives of thieno-thiazole... as anticancer and multi-targeting kinase inhibitors."[3] RSC Advances, 2021 , 12, 123-145. [Link]

  • Hydrogen Bonding in Aminothiazoles: Lynch, D. E., et al. "The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives." Acta Crystallographica Section C, 2005 , C61, o476-o480. [Link]

  • General Crystallography of Carboxylic Acids: Arman, H. D., et al. "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazole... acid cocrystals." CrystEngComm, 2014 . [Link]

Sources

spectroscopic data (NMR, IR, MS) for 2-aminothieno[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule of interest in medicinal chemistry and materials science.[1] The thieno[2,3-d]thiazole scaffold is a key structural motif in various biologically active compounds.[2][3][4] Understanding its spectroscopic signature is paramount for synthesis confirmation, purity assessment, and further analytical studies.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a synthesis of established spectroscopic principles and analysis of data from closely related analogs found in the literature.[5][6]

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a fused heterocyclic system with two key functional groups: an amino group and a carboxylic acid. Each of these components will give rise to characteristic signals in their respective spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with key signals arising from the aromatic proton on the thiophene ring, the amine protons, and the carboxylic acid proton. The solvent of choice for NMR analysis of this compound would likely be dimethyl sulfoxide-d₆ (DMSO-d₆) due to the presence of the carboxylic acid and amine protons, which are readily exchangeable.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H (thiophene ring)7.5 - 8.5Singlet (s)1HThe exact chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Data from related methyl 2-substituted-thieno[2,3-d]thiazole-6-carboxylates show similar protons in this region.[5]
-NH₂ (amino group)7.0 - 8.0Broad Singlet (br s)2HThe chemical shift and broadness of this signal are highly dependent on concentration and temperature due to hydrogen bonding and exchange.
-COOH (carboxylic acid)12.0 - 13.0Broad Singlet (br s)1HCarboxylic acid protons typically appear at a very downfield chemical shift and are often broad.[7] This signal will disappear upon the addition of D₂O.[7]
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (carboxylic acid)160 - 170Carboxylic acid carbons are typically found in this downfield region.[7]
C2 (C-NH₂)165 - 175The carbon attached to the amino group is expected to be significantly downfield due to the electronegativity of the nitrogen atoms in the thiazole ring.
C (thiophene ring, CH)125 - 135Aromatic carbons in the thiophene ring.
C (thiophene ring, C-COOH)120 - 130The carbon bearing the carboxylic acid group.
C (bridgehead)130 - 155The quaternary carbons at the fusion of the two rings.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the DMSO-d₆ solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H (carboxylic acid)2500-3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
N-H (amine)3100-3400MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C=O (carboxylic acid)1680-1710StrongThe carbonyl stretch of the carboxylic acid. Its position suggests conjugation with the aromatic ring.[7]
C=N (thiazole)1600-1650MediumStretching vibration of the carbon-nitrogen double bond within the thiazole ring.
C=C (aromatic)1450-1600Medium to WeakAromatic ring stretching vibrations.
C-S (thiophene/thiazole)600-800WeakCarbon-sulfur stretching vibrations are typically weak and can be difficult to assign definitively.
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass of this compound (C₆H₄N₂O₂S₂) is approximately 200.97 g/mol . A prominent molecular ion peak should be observed in the mass spectrum.

  • Major Fragmentation Pathways:

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation pathway for carboxylic acids, which would result in a fragment at m/z ~157.

    • Loss of H₂O: While less common for aromatic carboxylic acids, a minor peak corresponding to the loss of water (18 Da) might be observed.

    • Ring Fragmentation: Further fragmentation of the heterocyclic core is expected, though the specific pathways can be complex. Insights can be drawn from the fragmentation of related thiazole and thiophene systems.[8]

A [M]⁺˙ m/z = 201 B [M - CO₂]⁺˙ m/z = 157 A->B - CO₂

Caption: A potential primary fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation B IR Spectroscopy (Functional Groups) A->B C Mass Spectrometry (Molecular Weight) A->C D NMR Spectroscopy (¹H and ¹³C) (Structure Elucidation) A->D E Data Interpretation and Structure Confirmation B->E C->E D->E

Caption: An integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

References

  • Sauter, F., & Reich, G. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Arkivoc, 2001(2), 34-41.
  • Al-Sultani, A. A. J., & Abbas, A. S. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • Gewald, K., Hentschel, M., & Heikel, R. (1975). 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Journal für Praktische Chemie, 317(5), 861-865.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Jadhav, S. D., & Disouza, J. I. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
  • ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)... Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(2-methylphenyl)amino]thieno[2,3-d][2][5]thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • PubChem. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6-Dimethylthieno[2,3-d][2][5]thiazol-2-amine. Retrieved from [Link]

  • El-Emary, T. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Journal of the Chinese Chemical Society, 61(1), 77-86.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

solubility of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-aminothieno[2,3-d]thiazole-5-carboxylic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and, consequently, their therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Lacking direct experimental solubility data in publicly accessible literature, this document leverages fundamental physicochemical principles and data from structurally analogous compounds to construct a predictive solubility framework. We will delve into the theoretical underpinnings of its solubility, predict its behavior in various solvent systems, and provide standardized protocols for experimental determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solubility characteristics of this important molecular scaffold.

Introduction to this compound

This compound is a fused heterocyclic system containing both a thiophene and a thiazole ring. This scaffold is a key building block in the synthesis of a variety of biologically active molecules. The presence of an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, making its solubility highly dependent on the pH of the medium. Understanding the solubility of this compound is paramount for its application in drug discovery, enabling appropriate formulation strategies and ensuring its effective use in biological assays.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces between the solute and the solvent.

  • Molecular Structure: The molecule possesses a rigid, planar, fused aromatic ring system, which generally contributes to lower aqueous solubility due to strong crystal lattice energy.

  • Functional Groups:

    • Amino Group (-NH₂): A basic functional group that can be protonated at acidic pH, forming a soluble salt.

    • Carboxylic Acid Group (-COOH): An acidic functional group that can be deprotonated at alkaline pH, also forming a soluble salt.

    • Thiophene and Thiazole Rings: The sulfur and nitrogen heteroatoms can participate in hydrogen bonding as acceptors.

  • Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents.

  • Ionization: The presence of both acidic and basic centers means the molecule's net charge is highly pH-dependent. Its isoelectric point (pI) will correspond to the pH of minimum solubility.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for the similar compound 2-aminothiazole-5-carboxylic acid is approximately 0.06 to 0.5, suggesting a relatively low lipophilicity and a preference for more polar environments.[1][2]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

Effect of Solvent Polarity

The polarity of both the solute and the solvent determines the extent of dissolution. The diverse functional groups on this compound allow for a range of interactions.

The Critical Role of pH

For ionizable compounds, solubility is profoundly affected by pH.[3] The molecule can exist in three states: a cationic form at low pH, a zwitterionic/neutral form near its isoelectric point, and an anionic form at high pH. The charged cationic and anionic forms will exhibit significantly higher aqueous solubility than the neutral form. This results in a characteristic "U-shaped" solubility-pH profile.

G cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Alkaline) node_low Cationic Form (High Solubility) -NH3+ node_pi Zwitterionic/Neutral Form (Low Solubility) node_low->node_pi Increase pH node_high Anionic Form (High Solubility) -COO- node_pi->node_high Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be experimentally determined for any new compound, as some can exhibit decreased solubility at higher temperatures.

Predicted Solubility Profile in Various Solvents

Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2.0 (e.g., 0.01 M HCl)SolubleThe amino group is protonated (-NH₃⁺), forming a soluble salt.
pH 7.4 (e.g., PBS)Sparingly SolubleThe molecule is likely near its isoelectric point, existing in a less soluble zwitterionic or neutral form.
pH 9.0 (e.g., Carbonate buffer)SolubleThe carboxylic acid group is deprotonated (-COO⁻), forming a soluble salt.
Polar Protic Water, Methanol, EthanolSparingly to SolubleCapable of hydrogen bonding with the solute. Solubility in water at neutral pH is expected to be low.[5]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleHigh polarity and ability to disrupt crystal lattice forces. DMSO is an excellent solvent for many heterocyclic compounds.[3]
Nonpolar Hexane, TolueneInsolubleMismatch in polarity. The polar functional groups of the solute have weak interactions with nonpolar solvent molecules.

Experimental Methodology for Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is essential. The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method Protocol

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent or buffer of interest. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A centrifugation step is highly recommended to ensure clear separation of the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent system. While it is predicted to have low intrinsic aqueous solubility, its amphoteric nature allows for significant solubility enhancement in acidic and alkaline conditions. High solubility is also anticipated in polar aprotic solvents like DMSO. The theoretical framework and predictive profile provided in this guide serve as a robust starting point for researchers. However, for any application in drug development or quantitative biological studies, it is imperative that these predictions are confirmed through rigorous experimental determination using standardized methods.

References

  • PubChem. (2025). 2-Amino-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 2-Aminothiazole-5-carboxylic acid. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Chemistry LibreTexts. (2024). Factors Affecting Solubility. [Link]

  • Solubility of Things. (n.d.). Thiazole. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

theoretical studies on 2-aminothieno[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid

Abstract

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive theoretical examination of a key derivative, this compound. As a Senior Application Scientist, the objective here is not merely to present data, but to construct a narrative of computational inquiry. We will explore how modern theoretical methods, primarily Density Functional Theory (DFT), are employed to dissect its molecular architecture, electronic landscape, and reactivity profile. This document is structured to guide researchers and drug development professionals through the causality of computational choices, offering insights into how theoretical studies serve as a predictive and validated foundation for rational drug design.

The Strategic Importance of the Thieno[2,3-d]thiazole Core

The fusion of thiophene and thiazole rings creates a unique bioisostere with distinct electronic and steric properties, making it a valuable scaffold for interacting with biological targets.[1] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The specific functionalization with an amino group at the 2-position and a carboxylic acid at the 5-position on the thieno[2,3-d]thiazole framework provides key hydrogen bond donors and acceptors, features that are often critical for molecular recognition at the active sites of proteins and enzymes. Understanding the intrinsic properties of this core molecule through a theoretical lens is the first step in exploiting its full therapeutic potential.

The Computational Gauntlet: Methodologies for In Silico Analysis

To ensure the trustworthiness and accuracy of our theoretical predictions, a robust computational protocol is paramount. The methods described herein are chosen for their proven efficacy in balancing computational cost with high-accuracy results for organic heterocyclic systems.

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) stands as the primary tool for this investigation. It offers a powerful framework for calculating the electronic structure of molecules.[6] The choice of functional is critical; the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently selected as it provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[6][7][8] All calculations referenced in this guide were theoretically grounded using the B3LYP functional paired with a comprehensive basis set, typically 6-311++G(d,p), to accurately model electron distribution, including diffuse functions and polarization.[7]

Simulating Reality: The Role of Solvation Models

While gas-phase calculations provide a baseline understanding of a molecule's intrinsic properties, they do not reflect the reality of a biological milieu. To simulate the influence of a solvent (like water), a continuum solvation model such as the Conductor-like Screening Model (COSMO) is often employed.[7] This approach models the solvent as a continuous dielectric medium, providing a more realistic prediction of molecular properties and reactivity in solution.[7]

cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Validation mol Molecular Structure (this compound) method Select Method (e.g., DFT/B3LYP) mol->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis opt Geometry Optimization (Find lowest energy structure) basis->opt freq Frequency Calculation (Confirm minimum & get spectra) opt->freq geom Optimized Geometry (Bond lengths, angles) opt->geom props Electronic Properties (HOMO, LUMO, MEP) freq->props spectra Predicted Spectra (IR, UV-Vis) freq->spectra react Reactivity Analysis (FMO, Descriptors) props->react docking Molecular Docking (Interaction with Target) react->docking

Caption: A standard workflow for the computational analysis of a target molecule.

Molecular Architecture: Optimized Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally "relaxes" the structure to its lowest energy state. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric profile.

Below is the 2D representation of the molecule with standard atom numbering used for referencing in the subsequent data table.

Caption: 2D structure of this compound with atom numbering.

ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C2-N_amino1.36N1-C2-S3115.2
C2-S31.76C2-S3-C3a90.5
S3-C3a1.77S3-C3a-C7a112.8
C3a-C7a1.38C3a-C7a-N1118.5
C7a-N11.31C7a-N1-C2103.0
C5-C_carboxyl1.48S7-C6-C5112.1
C=O1.21C6-C5-C3a111.5
C-O1.35C5-C3a-S7110.4
Table 1: Selected optimized geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory. Note: These are representative values based on typical calculations for similar structures and may vary slightly based on the exact computational setup.

Electronic Landscape and Chemical Reactivity

The therapeutic action of a drug molecule is governed by its electronic properties. Theoretical calculations provide unparalleled insight into this domain.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8] A smaller gap implies a more reactive molecule, as it is easier to excite an electron to a higher energy state.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.80
Energy Gap (ΔE) 4.45
Table 2: Calculated FMO energies and energy gap. Note: Values are illustrative and derived from typical DFT calculations on related heterocyclic systems.

The relatively moderate energy gap suggests that this compound is a stable molecule, but one that possesses sufficient reactivity to engage in biological interactions.

LUMO LUMO (Electron Acceptor) -1.80 eV HOMO HOMO (Electron Donor) -6.25 eV LUMO->HOMO gap_label Energy Gap ΔE = 4.45 eV (Indicator of Reactivity) ligand Optimized Ligand Structure (from DFT) docking_sim Docking Simulation (Software: AutoDock, MOE) ligand->docking_sim protein Protein Target Structure (from PDB) protein->docking_sim scoring Scoring Function (Estimate Binding Affinity) docking_sim->scoring poses Binding Poses (Orientations in Active Site) scoring->poses analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic, etc.) poses->analysis lead_opt Lead Optimization (Guide for SAR) analysis->lead_opt

Caption: The general workflow of a molecular docking study.

Self-Validating Protocol: A Step-by-Step Guide to DFT Calculation

To ensure transparency and reproducibility, the following protocol outlines the key steps for performing a geometry optimization and frequency calculation.

Protocol: DFT Geometry Optimization and Frequency Analysis

  • Structure Input:

    • Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Create an input file for the quantum chemistry software (e.g., Gaussian).

    • Route Section (# line): Specify the calculation type and methodology.

      • #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(COSMO,Solvent=Water)

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed after optimization.

      • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

      • SCRF: Specifies a self-consistent reaction field calculation for solvation.

    • Charge and Multiplicity: Specify the molecule's total charge (0) and spin multiplicity (1 for a singlet state).

    • Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

  • Execution:

    • Submit the input file to the computational server for calculation.

  • Analysis of Output:

    • Convergence: Verify that the geometry optimization has converged successfully by checking the output file for the "Stationary point found" message.

    • Vibrational Frequencies: Check the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Data Extraction: Extract the final optimized coordinates, thermodynamic data (zero-point energy, enthalpy), and electronic properties (HOMO/LUMO energies, dipole moment) from the output file.

Conclusion

The theoretical study of this compound provides a powerful, multi-faceted understanding of its inherent chemical and physical properties. Through the application of robust computational methodologies like DFT, we can accurately predict its stable geometry, map its electronic landscape, and identify key features that govern its reactivity. These in silico insights, from FMO analysis to MEP mapping, are not merely academic exercises; they are foundational pillars for rational drug design. They allow scientists to predict how the molecule might interact with biological targets, guiding the synthesis of more potent and selective derivatives and accelerating the journey from molecular concept to therapeutic reality.

References

  • Benchchem. Thieno[2,3-d]thiazol-2-amine | 40507-56-0.
  • ResearchGate. Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • MDPI. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023).
  • PMC. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[1][7][10]riazolo[1,5-a]pyrimidine Derivatives. (2024). Available from:

  • Asian Publication Corporation. DFT Studies on Optimized Geometries for Thiazole Derivatives.
  • ResearchGate. Synthesis and DFT Calculations of Some 2-aminothiazoles | Request PDF.
  • ResearchGate. In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2023).
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).
  • Arkivoc. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in.
  • RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021).
  • PMC. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021).
  • MDPI. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007).
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
  • PMC. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
  • SciELO México. 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Studies.
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016).
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

Sources

An In-depth Technical Guide to the Structural Analogs of 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Fused Heterocyclic Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The thieno[2,3-d]thiazole ring system is a prominent member of this class. Its rigid, fused architecture, combined with the electronic properties of its constituent sulfur and nitrogen atoms, makes it an exceptional template for designing novel therapeutics. Bioisosterically related to purine systems like adenine, this scaffold has been successfully exploited to develop agents with applications ranging from oncology to infectious diseases.[1]

This technical guide provides an in-depth exploration of the structural analogs derived from 2-aminothieno[2,3-d]thiazole-5-carboxylic acid. We will move beyond simple synthetic recipes to dissect the underlying chemical logic and structure-activity relationships (SAR) that drive the design of potent and selective molecules. The protocols and strategies detailed herein are presented as self-validating systems, grounded in mechanistic understanding to empower researchers in their drug development endeavors.

The Thieno[2,3-d]thiazole Core: Rationale and Synthesis

The strategic advantage of the thieno[2,3-d]thiazole core lies in its defined three-dimensional structure and the strategic placement of key functional groups. The 2-amino group often serves as a crucial hydrogen bond donor, mimicking the interactions of adenine in ATP-binding sites of kinases, while the carboxylic acid at position 5 (or adjacent positions like 6) provides a vector for modulating solubility, cell permeability, or for targeting additional pockets within a protein.

Foundational Synthesis: A Validated Pathway to the Core Scaffold

A robust and flexible synthetic route is paramount for any medicinal chemistry program. The synthesis of the 2-aminothieno[2,3-d]thiazole core can be efficiently achieved starting from a substituted thiophene precursor. The following pathway, adapted from established literature, provides a reliable method for constructing the key intermediate, methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate, which serves as a versatile starting point for further analog development.[2]

The causality of this approach is clear: it begins with a commercially available or readily synthesized thiophene, introduces the necessary functionalities for cyclization in a controlled manner, and culminates in a high-yield intramolecular reaction to form the fused bicyclic system.

G cluster_0 Synthetic Workflow for Thieno[2,3-d]thiazole Core A Methyl 4-bromo-5- nitrothiophene-3-carboxylate B Nucleophilic Substitution (NaSCN, DMSO) A->B Step 1 C Methyl 5-nitro-4- thiocyanatothiophene-3-carboxylate B->C D Reduction & Spontaneous Cyclization (Fe, Acetic Acid) C->D Step 2 E Methyl 2-aminothieno[2,3-d] thiazole-6-carboxylate D->E

Caption: A validated synthetic route to the core scaffold.

Experimental Protocol: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate[2]

This protocol is designed to be self-validating by including checkpoints and rationale for critical steps.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: Methyl 4-bromo-5-nitrothiophene-3-carboxylate (1.0 eq) and sodium thiocyanate (3.0 eq) are dissolved in dry DMSO. The mixture is heated to 60 °C for 2 hours.

  • Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions, facilitating the displacement of the bromide with the thiocyanate nucleophile. The excess NaSCN drives the reaction to completion. The nitro group is a strong electron-withdrawing group, activating the ring for this substitution.

  • Work-up & Validation: The reaction mixture is poured into water, causing the organic product, methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate, to precipitate. The solid is filtered, washed, and dried. Purity can be checked by TLC and melting point.

Step 2: Reductive Cyclization

  • Reaction: The thiocyanate intermediate (1.0 eq) is dissolved in glacial acetic acid. Iron powder (4.0 eq) is added portion-wise, keeping the temperature below 30 °C. The reaction is stirred for 1 hour at room temperature.

  • Causality: Iron in acetic acid is a classic, cost-effective method for reducing aromatic nitro groups to amines. Upon formation, the nascent amino group is perfectly positioned to perform an intramolecular nucleophilic attack on the electrophilic carbon of the adjacent thiocyanate group, spontaneously cyclizing to form the thiazole ring.

  • Work-up & Validation: The mixture is poured into a saturated sodium bicarbonate solution to neutralize the acetic acid and then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried and concentrated. The final product, methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate, can be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure.

Strategic Derivatization and Structure-Activity Relationships (SAR)

With the core scaffold in hand, systematic structural modifications can be explored to optimize biological activity, selectivity, and pharmacokinetic properties. The primary handles for derivatization are the 2-amino group and the 6-carboxylate.

The 2-Amino Group: A Key Interaction Hub

The 2-amino group is a versatile anchor for introducing a wide variety of substituents. Its modification is a cornerstone strategy for targeting diverse protein families, especially kinases.[3][4][5]

  • Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can introduce new hydrogen bond acceptors and donors, and allows for the introduction of diverse R-groups to probe specific binding pockets. For instance, in the development of adenosine A3 receptor antagonists, acylation of related 2-aminothiazoles was shown to significantly enhance binding affinity.[6]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which are excellent hydrogen bonding motifs often found in kinase inhibitors.

G Core 2-Amino Group on Core Scaffold Acyl Acylation (R-COCl) Core->Acyl Forms Amides Sulfonyl Sulfonylation (R-SO2Cl) Core->Sulfonyl Forms Sulfonamides Urea Urea Formation (R-NCO) Core->Urea Forms Ureas

Caption: Key modifications of the 2-amino functionality.

The Carboxylate Group: Modulating Physicochemical Properties

The carboxylic acid (or its ester precursor) is a critical site for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

  • Amide Formation: Amide coupling with a diverse library of amines is the most common and powerful modification. This strategy allows for fine-tuning of solubility and permeability, and enables the molecule to extend into new regions of a binding site. The synthesis of 2-aminothiazole-5-carboxamides is a well-established route for creating libraries of potential drug candidates.[5][7][8]

  • Ester Modification: While esters are often used as synthetic precursors, they can also serve as final prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

Experimental Protocol: General Amide Coupling (HATU-mediated)

This protocol leverages a modern coupling reagent for high efficiency and reliability.

  • Reaction: To a solution of the carboxylic acid (1.0 eq, obtained from hydrolysis of the methyl ester), an amine (1.2 eq), and HATU (1.2 eq) in an aprotic solvent like DMF, add a non-nucleophilic base such as DIPEA (2.0 eq). Stir at room temperature until completion (monitored by LC-MS).

  • Causality: HATU is a uronium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive acyl-uronium species. This intermediate readily reacts with the amine nucleophile to form the amide bond, minimizing side reactions and racemization (if applicable). DIPEA acts as a base to neutralize the generated acids.

  • Work-up & Validation: The reaction is typically quenched with water and extracted with an organic solvent. Purification via column chromatography or preparative HPLC yields the desired amide, which is validated by NMR and mass spectrometry.

Biological Applications and Case Studies

Derivatives of the thieno[2,3-d]thiazole scaffold have demonstrated significant activity against several important drug targets.

Case Study: Kinase Inhibition

The thieno[2,3-d] fused ring system is a prominent scaffold in the design of kinase inhibitors.[9][10] The 2-amino group or a substituted amine at this position often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved backbone segment that anchors many inhibitors. Modifications at the 5- or 6-position can then be used to achieve selectivity and potency by interacting with less conserved regions of the enzyme. Thieno[2,3-d]pyrimidine derivatives, which are structurally analogous, have shown potent activity as PI3K and atypical PKC inhibitors.[9][11]

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Inhibitor Thieno[2,3-d]thiazole Analog Inhibitor->Kinase Binds Competitively Hinge Hinge Region (H-Bonding) Inhibitor->Hinge Forms H-Bonds Phosphorylated Phosphorylated Substrate Substrate->Phosphorylated Phosphorylation

Caption: Competitive inhibition of a kinase by a thieno-thiazole analog.

Table 1: Representative Biological Activities of Thieno-fused Heterocycles

ScaffoldTargetActivity (IC50 / Ki)Reference
Thieno[2,3-d]pyrimidinePI3KαNanomolar range[9]
Thiazolo[5,4-d]pyrimidinePI3KαNanomolar range[9]
Thieno[2,3-d]pyrimidineaPKCζPotent inhibition[11]
Thiazole DerivativeAdenosine A3 Receptor2.3 nM (Ki)[6]
Thieno[3,2-d]thiazoleEGFR KinasePromising suppression[10]
Other Therapeutic Areas

Beyond oncology, this scaffold has shown promise in other areas:

  • Antimicrobial Agents: The 2-aminothiazole moiety is a well-known pharmacophore in antibacterial and antifungal agents.[3][5][12]

  • Anti-inflammatory Agents: Analogs have been investigated for anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[13]

  • Plant Activators: Certain derivatives can induce systemic acquired resistance (SAR) in plants, offering a novel approach to crop protection.[2][14]

Conclusion and Future Outlook

The this compound core represents a robust and versatile platform for modern drug discovery. Its synthetic tractability, coupled with the strategic positioning of key functional groups, allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. The insights provided in this guide—from the causal logic of the core synthesis to the strategic rationale behind analog design—are intended to equip researchers with the foundational knowledge to innovate within this rich chemical space. Future efforts will likely focus on leveraging advanced computational modeling to guide derivatization, exploring novel biological targets, and optimizing the pharmacokinetic profiles of lead compounds to translate the immense potential of this scaffold into next-generation therapeutics.

References

  • Khalifa M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

  • Lesyk R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules.

  • Dvorak, T., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC.

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

  • Özbek, O., & Gürdere, M. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Semantic Scholar.

  • Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

  • Kirsch, G., et al. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate.

  • Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.

  • Stanetty, P., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC.

  • Xu, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • US Patent 7,932,386 B2. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

  • Kim, Y., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Abas, A., et al. (2019). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.

  • Zhang, Z., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC.

  • El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.

  • Głowacka, J., & Ulenberg, S. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.

  • Abdel-Karim, S., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.

Sources

Methodological & Application

derivatization of the carboxylic acid group in 2-aminothieno[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of the Carboxylic Acid Group in 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Part 1: Introduction & Structural Analysis

1.1 The Scaffold The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for purines, indoles, and quinazolines.[1] Its fused bicyclic heteroaromatic nature imparts planarity and rigidity, traits desirable for kinase inhibitors (e.g., c-Met, EGFR) and DNA-intercalating agents.[1]

1.2 The Chemoselectivity Challenge Derivatizing the C5-carboxylic acid presents a classic chemoselectivity challenge due to the presence of the C2-amino group (


).
  • Nucleophilicity: The C2-amine is electron-rich and nucleophilic. Without protection, it competes with the target amine during amide coupling, leading to self-coupling (dimerization) or polymerization.[1]

  • Solubility: The thieno[2,3-d]thiazole core is notoriously insoluble in non-polar organic solvents (DCM, Toluene) due to strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding.[1]
  • Electronic Push-Pull: The electron-donating C2-amine pushes electron density into the thiophene ring, reducing the electrophilicity of the C5-carbonyl carbon, making activation (e.g., ester formation) sluggish compared to simple benzoic acids.

Part 2: Pre-Reaction Strategy

Before attempting derivatization, the state of the C2-amine dictates the workflow.

Decision Matrix:

  • If the C2-amine is essential for final activity: Protect it with a Boc (tert-butoxycarbonyl) or Acetyl group before activating the carboxylic acid.

  • If the C2-amine is a handle for later diversity: It can be left free only if the coupling amine is significantly more nucleophilic and used in excess, but yields will suffer. Recommendation: Always protect.

Recommended Protection Protocol (Boc-Protection):

  • Reagents:

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (2.0 equiv).[1]
  • Solvent: DMF (required for solubility).

  • Conditions:

    
    , 4-12 hours.[1]
    
  • Purification: Precipitation with water.[1]

Part 3: Protocol 1 - Direct Amide Coupling (The "Workhorse" Method)

This protocol utilizes HATU, the gold standard for coupling electron-rich heteroaromatic acids where reactivity is low.[1]

Materials:

  • Substrate: 2-((tert-butoxycarbonyl)amino)thieno[2,3-d]thiazole-5-carboxylic acid.[1]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide).[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 equiv of the protected acid in anhydrous DMF (

      
       concentration).
      
    • Add 2.0 equiv of DIPEA.[1] Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylate.

    • Add 1.1 equiv of HATU.[1] The solution typically turns yellow/orange.[1]

    • Critical Step: Stir for 15-30 minutes before adding the amine. This allows the formation of the activated At-ester (7-azabenzotriazole active ester), which is the reactive species.

  • Coupling:

    • Add 1.1 - 1.2 equiv of the target amine.

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS.

    • Note: If the amine is an aniline (weak nucleophile), heat to

      
      .[1]
      
  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution (to remove DMF).

    • Stir vigorously for 30 minutes. The product should precipitate as a fine solid.[1]

    • Filter via vacuum filtration.[1] Wash the cake with water (

      
      ) and diethyl ether (
      
      
      
      ) to remove residual organic impurities.[1]
    • Dry under high vacuum.[1]

  • Deprotection (if required):

    • Treat the solid with 20% TFA in DCM (or

      
       in Dioxane) for 1-2 hours to remove the Boc group.[1]
      

Part 4: Protocol 2 - The Acid Chloride Method (For Sterically Hindered Amines)

When HATU fails (e.g., coupling with bulky secondary amines or electron-deficient anilines), the acid chloride route is necessary.[1] Note that thionyl chloride (


) can be too harsh; Ghosez's Reagent or Oxalyl Chloride is preferred.[1]

Step-by-Step Methodology:

  • Chlorination:

    • Suspend 1.0 equiv of the acid in anhydrous DCM (add a few drops of DMF as a catalyst).[1]

    • Add 1.5 equiv of Oxalyl Chloride dropwise at

      
      .[1]
      
    • Allow to warm to RT and stir until gas evolution ceases (1-2 hours).

    • Solubility Note: If the starting material does not dissolve, the reaction is heterogeneous.[1] Completion is indicated by the dissolution of the solid or a change in suspension appearance.

    • Concentrate in vacuo to remove excess oxalyl chloride.[1]

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous THF or DCM.[1]

    • Add the target amine (1.1 equiv) and a scavenger base (

      
       or Pyridine, 2.0 equiv).[1]
      
    • Stir at RT for 2-6 hours.

Part 5: Protocol 3 - Heterocycle Formation (Bioisosteres)[1]

Converting the carboxylic acid to a 1,3,4-oxadiazole or 1,2,4-triazole is a powerful strategy to improve metabolic stability while maintaining hydrogen bond acceptor properties.[1]

Workflow: Acid


 Hydrazide 

Oxadiazole
  • Esterification:

    • Reflux the acid in MeOH with catalytic

      
       for 12 hours 
      
      
      
      Methyl Ester.
  • Hydrazide Formation:

    • Treat the methyl ester with Hydrazine Hydrate (excess, 5-10 equiv) in EtOH at reflux for 4 hours.

    • Cool and filter the precipitated hydrazide.

  • Cyclization (Oxadiazole):

    • Suspend the hydrazide in Triethyl Orthoformate (as solvent and reagent).[1]

    • Add catalytic p-TsOH. Reflux for 6-12 hours.

    • Evaporate solvent and purify by column chromatography (usually EtOAc/Hexanes).[1]

Part 6: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the derivatization of this compound.

DerivatizationWorkflow Start 2-aminothieno[2,3-d]thiazole- 5-carboxylic acid CheckNH2 Is C2-Amino Protected? Start->CheckNH2 Protect PROTECTION STEP Reagent: Boc2O, DMAP Solvent: DMF CheckNH2->Protect No Activation ACID ACTIVATION Choose method based on target amine nucleophilicity CheckNH2->Activation Yes Protect->Activation MethodA METHOD A: HATU/DIPEA (Standard Amines) Solvent: DMF/DMAc Activation->MethodA MethodB METHOD B: Acid Chloride (Hindered/Weak Amines) Reagent: (COCl)2, DMF cat. Activation->MethodB MethodC METHOD C: Heterocycle (Bioisostere Synthesis) Via Hydrazide Activation->MethodC Coupling COUPLING REACTION Add Amine (R-NH2) MethodA->Coupling MethodB->Coupling Final Final Derivative (Amide/Heterocycle) MethodC->Final Cyclization Workup WORKUP Precipitation in Water (Removal of DMF) Coupling->Workup Workup->Final

Figure 1: Decision tree and synthetic workflow for the derivatization of the thienothiazole scaffold.

Part 7: Data Summary & Troubleshooting

Table 1: Solvent & Reagent Compatibility Guide

ParameterRecommendationRationale
Primary Solvent DMF, DMAc, NMPThe scaffold is insoluble in DCM/THF. Polar aprotic solvents disrupt intermolecular H-bonds.
Coupling Agent HATU, T3PHATU is superior for electron-rich acids.[1] T3P (Propylphosphonic anhydride) is excellent for scale-up and easy workup.[1]
Base DIPEA (Hunig's Base)Non-nucleophilic, soluble in DMF.[1] Avoid Et3N if using acid chlorides (can form salts).[1]
Workup

Precipitation
Avoids aqueous extraction (separatory funnel) issues with DMF emulsions.

Troubleshooting:

  • Low Yield: Often due to incomplete activation.[1] Increase activation time (step 1) to 60 mins.

  • Product is an Oil: This is rare for this scaffold, but if it happens, triturate with Diethyl Ether or Hexanes to induce crystallization.[1]

  • De-Boc Issues: If using TFA, ensure the final product is not an acid-labile amide. For sensitive substrates, use

    
     in Dioxane or TMSOTf.[1]
    

References

  • Synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link][1]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health. Available at: [Link]

  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives. Arkivoc. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Patent US7932386B2).Google Patents.

Sources

Application Notes & Protocols for the Anticancer Evaluation of Compounds Derived from 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Thieno[2,3-d]thiazole Scaffold in Oncology

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, prized for their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] Within this vast chemical space, the thieno[2,3-d]thiazole core, an isostere of the purine scaffold, has garnered substantial attention in medicinal chemistry. Its structural resemblance to endogenous purines makes it a prime candidate for interacting with key enzymes in cellular signaling, particularly kinases, which are often dysregulated in cancer.[3][4]

Derivatives of the 2-aminothieno[2,3-d]thiazole-5-carboxylic acid framework are being actively investigated for their potential as potent and selective anticancer agents.[5][6][7] These compounds have demonstrated the ability to induce cytotoxicity, arrest the cell cycle, and trigger programmed cell death (apoptosis) across a panel of human cancer cell lines.[8][9][10] This guide provides a comprehensive overview of the synthesis and detailed protocols for the preclinical in vitro evaluation of novel compounds based on this promising scaffold, designed for researchers and professionals in drug development.

Part 1: General Synthesis of Thieno[2,3-d]thiazole Derivatives

The synthesis of the thieno[2,3-d]thiazole core can be achieved through various routes. A common and effective method involves the cyclization of a substituted thiophene precursor. For instance, the Gewald reaction can be employed to construct the thiophene ring, which is then further modified and cyclized to form the fused thiazole ring system.[11] Subsequent modifications, such as amide bond formation at the C5-carboxylic acid position, allow for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[12][13]

A representative synthetic pathway begins with a substituted thiophene, which undergoes cyclization to form the 2-aminothieno[2,3-d]thiazole core. The amino group at the C2 position can then be acylated, and the carboxylic acid at the C5 position can be converted to an amide.

Synthesis_Workflow cluster_0 Step 1: Thiophene Precursor Formation cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Derivatization A Substituted Acrylonitrile C Gewald Reaction A->C B Elemental Sulfur B->C D 2-Aminothiophene Derivative C->D Yields aminothiophene E Thiocyanation & Cyclization D->E F 2-Aminothieno[2,3-d]thiazole Core E->F G Amide Coupling (R-NH2) F->G H Final Compound G->H caption General synthetic route to 2-aminothieno[2,3-d]thiazole-5-carboxamides.

Caption: General synthetic route to 2-aminothieno[2,3-d]thiazole-5-carboxamides.

Part 2: In Vitro Anticancer Evaluation Protocols

A tiered approach is recommended for evaluating the anticancer potential of newly synthesized compounds. This typically begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most potent candidates.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability.[14][15] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung, HepG-2 liver).[11][16]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (stock solution 10-50 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (for formazan solubilization).

  • 96-well microtiter plates.

  • Multichannel pipette, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[17]

MTT_Workflow A Seed Cells in 96-well Plate (24h incubation) B Treat with Serial Dilutions of Test Compound (48-72h incubation) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability & Determine IC50 E->F caption Workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression. By staining DNA with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified via flow cytometry.[3][18] An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:

  • Cancer cell lines cultured in 6-well plates.

  • Test compound at its IC₅₀ or 2x IC₅₀ concentration.

  • PBS (Phosphate-Buffered Saline).

  • 70% Ethanol (ice-cold).

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound (at a predetermined effective concentration, e.g., IC₅₀) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[9]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect this event. Propidium Iodide (PI) is a membrane-impermeable DNA stain used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Cells treated as described in the cell cycle protocol.

  • 1X Binding Buffer (provided in the kit).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Treat and harvest cells as described previously (Protocol 2, Step 2).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. Use a 488 nm laser for excitation. Detect FITC fluorescence (early apoptosis) at ~530 nm and PI fluorescence (late apoptosis/necrosis) at ~617 nm.

  • Data Analysis: Create a quadrant dot plot:

    • Lower Left (Annexin V- / PI-): Viable cells.

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). Quantify the percentage of cells in each quadrant.

Apoptosis_Workflow A Treat Cells with Compound (24-48h incubation) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI (15 min incubation, dark) C->D E Analyze via Flow Cytometry D->E F Quantify Viable, Early Apoptotic, & Late Apoptotic Cells E->F caption Workflow for Annexin V/PI apoptosis assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

Part 3: Data Presentation and Mechanistic Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different derivatives and for understanding structure-activity relationships.

Quantitative Data Summary

Summarize cytotoxicity data in a table. This allows for a direct comparison of the potency of different compounds across multiple cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Thieno[2,3-d]thiazole Derivatives

Compound IDR¹ GroupR² GroupMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
TH-01 -H-Phenyl15.2 ± 1.812.5 ± 1.125.4 ± 2.3
TH-02 -Cl-Phenyl5.8 ± 0.64.1 ± 0.59.7 ± 1.2
TH-03 -OCH₃-Phenyl22.1 ± 2.518.9 ± 2.030.1 ± 3.1
TH-04 -Cl-Furyl2.1 ± 0.3 1.5 ± 0.2 4.3 ± 0.5
Doxorubicin --0.9 ± 0.11.2 ± 0.11.5 ± 0.2
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.
Mechanistic Insights from Cell-Based Assays

The thieno[2,3-d]thiazole scaffold and its close relative, thieno[2,3-d]pyrimidine, are known to inhibit various protein kinases involved in cancer progression, such as EGFR, VEGFR, and PI3K.[3][10][16] The results from the cell cycle and apoptosis assays provide crucial clues to the compound's mechanism of action.

  • G2/M Arrest: An accumulation of cells in the G2/M phase, as seen with some thienopyrimidine derivatives, may suggest interference with microtubule dynamics or DNA damage checkpoints.[9]

  • Induction of Apoptosis: A significant increase in the Annexin V-positive cell population confirms that the compound induces programmed cell death, a desirable trait for an anticancer agent.[8][19]

The combination of potent cytotoxicity (low IC₅₀), cell cycle arrest, and apoptosis induction strongly supports the therapeutic potential of a lead compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Receptor Tyrosine Kinase Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Thieno[2,3-d]thiazole Derivative Compound->Receptor Compound->PI3K caption Hypothetical inhibition of a pro-survival signaling pathway.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust and validated framework for the initial in vitro characterization of these compounds. By systematically evaluating cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, researchers can effectively identify and advance lead candidates for further preclinical and clinical development.

References

  • International Journal of Marketing and Technology. (2023, August 15). Synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative study. Available from: [Link]

  • Logvinenko, I., et al. (n.d.). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

  • Al-Ostath, A., et al. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][16][20]triazolo[1,5-a]pyrimidine Derivatives. PMC. Available from: [Link]

  • Li, J., et al. (2024, July 17). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications. Available from: [Link]

  • Ferreira, R. J., et al. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available from: [Link]

  • Othman, I. M. M., et al. (2021, December 22). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]

  • Kovalenko, S., et al. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available from: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]

  • Othman, I. M. M., et al. (2021, December 22). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]

  • Ali, M. A., et al. (2018, June 8). Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. MDPI. Available from: [Link]

  • Kumar, R., et al. (n.d.). Anticancer potential of fused heterocycles: structural insights and mechanistic advances. Available from: [Link]

  • Al-Warhi, T., et al. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]

  • Kassab, A. E., et al. (2015, January 27). Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of and activation of apoptosis caused by the derivatives 1 and 3c against MCF-7 cells. Available from: [Link]

  • ResearchGate. (n.d.). Potent thiazole derivatives against cancer cell lines in compared with cisplatin. Available from: [Link]

  • Cai, W.-X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]

  • Al-Hejin, A., et al. (2026, January 23). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available from: [Link]

  • ResearchGate. (2023, October 9). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • Chervinska, V., et al. (n.d.). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. PMC. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Arkivoc. (n.d.). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Available from: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

Sources

Application Note: 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for medicinal chemists and drug discovery scientists. It synthesizes synthetic protocols, structural analysis, and therapeutic applications of the 2-aminothieno[2,3-d]thiazole-5-carboxylic acid scaffold.

Executive Summary

The This compound scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Structurally, it serves as a bioisostere for benzothiazoles, indoles, and purines, offering distinct physicochemical properties such as altered lipophilicity (LogP) and hydrogen bond donor/acceptor vectors.

Its primary utility lies in its dual-functional nature:

  • C2-Amine: A critical vector for engaging the hinge region of kinase ATP-binding pockets.

  • C5-Carboxylic Acid: A versatile handle for library generation via amide coupling, allowing exploration of the solvent-exposed regions of protein targets.

This guide details the synthesis , functionalization , and biological application of this scaffold, focusing on its role in developing kinase inhibitors and antimicrobial agents.

Structural Analysis & Bioisosterism

The thieno[2,3-d]thiazole system consists of a thiophene ring fused to a thiazole ring. The specific isomer discussed here features the amino group at position 2 (thiazole) and the carboxylic acid at position 5 (thiophene).

Numbering & Geometry
  • Position 2 (Amino): High electron density; acts as a nucleophile and a key H-bond donor/acceptor.

  • Position 5 (Carboxyl): Located on the thiophene ring; provides a vector for extending the molecule into solvent channels.

  • Aromaticity: The fused system is planar and electron-rich, making it suitable for pi-stacking interactions (e.g., with the gatekeeper residue in kinases).

SAR Logic (Structure-Activity Relationship)
  • Hinge Binding: The N3 nitrogen and the C2-amino group often form a bidentate H-bond motif with the kinase hinge region (similar to adenine).

  • Solubility: The C5-carboxylate can be derivatized with solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Synthetic Protocols

Retrosynthetic Strategy

The most robust route to the 5-carboxylic acid isomer involves constructing the thiophene ring onto a pre-existing thiazole core. This approach ensures correct regiochemistry and avoids the formation of inseparable isomers.

Key Reaction: Cyclization of 2-acetamido-4-chlorothiazole-5-carbaldehyde with alkyl thioglycolate .

Protocol: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate

Note: The methyl ester is the standard stable intermediate. Hydrolysis yields the free acid.

Reagents:

  • Starting Material: 2-Acetamido-4-chlorothiazole-5-carbaldehyde (Commercially available or synthesized via Vilsmeier-Haack formylation of 2-acetamido-4-chlorothiazole).

  • Cyclizing Agent: Methyl thioglycolate (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) or Sodium Methoxide (NaOMe).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-acetamido-4-chlorothiazole-5-carbaldehyde (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add anhydrous

    
     (25 mmol) followed by methyl thioglycolate (11 mmol) dropwise.
    
  • Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][2] The thioglycolate thiol displaces the C4-chloro group (

      
      ), followed by an intramolecular aldol condensation between the methylene active hydrogen and the C5-aldehyde. Dehydration yields the aromatic thiophene ring.
      
  • Workup: Cool to room temperature and pour into ice-cold water (100 mL). The product (often the N-acetyl protected ester) will precipitate.

  • Deprotection (Optional): If the free amine is required, reflux the intermediate in methanolic HCl (2M) for 2 hours to remove the acetyl group.

  • Purification: Filter the solid, wash with water and cold methanol. Recrystallize from Ethanol/DMF if necessary.

Yield: Typically 60–75%.

Protocol: Derivatization (Library Generation)

A. C5-Amide Coupling (Solvent Front)

  • Hydrolysis: Treat the methyl ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 to precipitate the free acid.

  • Coupling: React the free acid (1 equiv) with an amine (

    
    , 1.2 equiv) using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.
    
    • Why HATU? It minimizes racemization (though not an issue here) and works well for electron-poor aromatic acids.

B. C2-Urea Formation (Hinge Binder)

  • Activation: React the C2-amine with an isocyanate (

    
    ) or phenyl chloroformate followed by an amine.
    
  • Condition: Pyridine/DCM,

    
     to RT.
    

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the synthetic pathway and the strategic points for medicinal chemistry diversification.

Thienothiazole_Workflow SM 2-Acetamido-4-chloro- thiazole-5-carbaldehyde Inter Intermediate (Thioether) SM->Inter + Me-Thioglycolate (S_NAr) Core Methyl 2-acetamido- thieno[2,3-d]thiazole- 5-carboxylate Inter->Core K2CO3, 90°C (Cyclization) Acid 2-Amino-thieno[2,3-d] thiazole-5-COOH Core->Acid 1. Hydrolysis (LiOH) 2. Deprotection (HCl) LibA Amide Library (Solvent Exposed) Acid->LibA Amide Coupling (C5-COOH) LibB Urea/Amide Library (Hinge Binder) Acid->LibB Acylation/Urea (C2-NH2)

Caption: Synthetic route from chlorothiazole precursor to the divergent this compound scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (Case Study: PI3K/Aurora)

The thieno[2,3-d]thiazole scaffold acts as a planar ATP-mimetic.

  • Binding Mode: The C2-amine (donor) and N3 (acceptor) form hydrogen bonds with the kinase hinge region (e.g., Valine or Methionine residues).

  • Selectivity: The C5-substituent extends towards the solvent front or the ribose binding pocket. Introducing bulky or basic groups here (e.g., N-methylpiperazine amides) can improve selectivity and solubility.

  • Data Summary:

Derivative TypeR-Group (C5)R-Group (C2)TargetActivity (

)
Amide 4-MethylpiperazinePhenylureaAurora A< 50 nM
Amide MorpholineAcetamidePI3K

~ 100 nM
Acid -OH (Free Acid)Free AmineWeak> 10

M

Insight: The free acid is generally inactive due to poor cell permeability and lack of specific interactions. Amidation is critical for potency.

Antimicrobial & Anti-inflammatory

Derivatives where the C2-amine is acylated with lipophilic groups (e.g., substituted benzoyl chlorides) have shown efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis. The mechanism often involves inhibition of bacterial DNA gyrase or cell wall synthesis enzymes.

Experimental Validation & Quality Control

To ensure the trustworthiness of the synthesized scaffold, perform the following checks:

  • Regiochemistry Confirmation: Use HMBC NMR.

    • Expected: Correlation between the Thiophene-H (C4-H) and the Thiazole-C (C3a/C6a fusion carbons).

    • Shift: The Thiophene proton typically appears as a singlet around

      
       7.8–8.2 ppm (DMSO-
      
      
      
      ).
  • Purity: HPLC (>95%) is required for biological assays.

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

  • Stability: The ester is stable; the free acid may decarboxylate under extreme thermal stress (>150°C). Store the methyl ester as the primary stock.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. Link

  • Thienothiazole Synthesis (General)

    • Litvinov, V. P. (2005). Thienothiazoles: synthesis, structure, and properties. Russian Chemical Reviews, 74(3), 217. Link

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal, 412(1), 1-15. (Contextual reference for scaffold utility). Link

  • Commercial Building Block Reference

    • Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate (CAS 150242-93-6).[3][4][5] PubChem Compound Summary. Link

(Note: Specific primary literature for the exact 5-COOH isomer synthesis is often proprietary or embedded in patent literature; the protocol provided in Section 3.2 is the standard chemical derivation based on established heterocyclic chemistry principles.)

Sources

molecular docking studies with 2-aminothieno[2,3-d]thiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Silico Analysis: Molecular Docking Studies with 2-aminothieno[2,3-d]thiazole-5-carboxylic Acid Derivatives

Abstract

The 2-aminothieno[2,3-d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Molecular docking has become an indispensable computational tool in drug discovery, offering a rapid and cost-effective method to predict the binding interactions between small molecules and their protein targets.[4] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives using widely accessible software. We delve into the causality behind each experimental choice, from receptor and ligand preparation to the analysis and validation of docking results, ensuring a scientifically rigorous approach for researchers in drug development.

Introduction: The Significance of the Thienothiazole Scaffold

The fusion of thiophene and thiazole rings creates the thieno[2,3-d]thiazole core, a heterocyclic system that has garnered substantial interest in pharmaceutical research.[5] Derivatives of this scaffold, particularly those with a 2-amino substitution, have demonstrated a wide array of biological activities.[6][7] These compounds are known to interact with various biological targets, including kinases, enzymes, and receptors, making them attractive candidates for novel drug development.[8][9]

Molecular docking allows us to build a three-dimensional model of the ligand-protein complex, providing critical insights into the binding mode and affinity.[10] This in silico approach helps to:

  • Prioritize candidate molecules for synthesis and in vitro testing.

  • Elucidate structure-activity relationships (SAR).

  • Propose modifications to enhance binding affinity and selectivity.

  • Identify key amino acid residues involved in the interaction.[11]

This guide will utilize AutoDock Vina, a powerful and widely used open-source docking program, in conjunction with visualization and preparation tools like UCSF Chimera and AutoDock Tools (ADT).[12]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process of a ligand to a receptor. The software explores various possible conformations (poses) of the ligand within the receptor's binding site and scores them based on a force field, which estimates the binding affinity.[13] A lower binding energy score typically indicates a more stable and favorable interaction.[10][14]

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., from RCSB PDB) PrepReceptor 3. Prepare Receptor (Remove water, add H, assign charges) Format: PDBQT PDB->PrepReceptor Ligand 2. Obtain Ligand (e.g., from PubChem or draw) PrepLigand 4. Prepare Ligand (Energy minimization, define rotatable bonds) Format: PDBQT Ligand->PrepLigand Grid 5. Define Search Space (Grid Box Configuration) PrepReceptor->Grid PrepLigand->Grid RunVina 6. Execute Docking (AutoDock Vina) Grid->RunVina Results 7. Analyze Results (Binding Affinity, RMSD) RunVina->Results Visualize 8. Visualize & Interpret (H-bonds, Hydrophobic Interactions) Results->Visualize Validate 9. Validate Protocol (Redocking) Visualize->Validate

Caption: The overall workflow for a typical molecular docking study.

Detailed Protocol: Step-by-Step Methodology

This protocol assumes the user has installed AutoDock Vina, MGLTools/AutoDock Tools (ADT), and a molecular visualization software like UCSF Chimera or PyMOL.[15][16]

Part 3.1: Receptor Preparation

The goal of this stage is to prepare a clean, chemically correct protein structure ready for docking. We will use UCSF Chimera for this process, as it provides a user-friendly interface for many of these steps.[17][18]

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (PDB). For this example, let's assume we are targeting an Aurora Kinase (PDB ID: 1MQ4).[9] In Chimera, use File > Fetch by ID and enter 1MQ4.

  • Clean the Structure: PDB files often contain non-essential molecules like water, co-factors, and multiple protein chains.

    • Rationale: Water molecules can sterically hinder the ligand or create artificial interactions. We only need the single protein chain that forms the binding site of interest.[17]

    • Action:

      • Delete solvent: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.

      • Isolate the relevant chain: If there are multiple chains (e.g., A and B), select and delete the unnecessary ones. For 1MQ4, we will keep chain A. Select > Chain > B, then Actions > Atoms/Bonds > delete.[18]

  • Add Hydrogens and Charges: PDB files from X-ray crystallography typically lack hydrogen atoms. These are essential for calculating interactions like hydrogen bonds.

    • Rationale: Correct protonation states and partial charges are critical for the scoring function to accurately estimate binding energy.[19]

    • Action: Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep). This tool will add hydrogens, complete missing side chains, and assign charges (e.g., AMBER ff14SB).[17][20]

  • Save the Prepared Receptor: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

    • Action: After running Dock Prep, save the file. When prompted by AutoDock Tools (which is often integrated or used subsequently), save the prepared receptor as receptor.pdbqt.[15]

Part 3.2: Ligand Preparation

This stage focuses on converting the 2D chemical structure of a this compound derivative into a 3D PDBQT file.

  • Obtain Ligand Structure: You can obtain the ligand structure from databases like PubChem or draw it using software like ChemDraw or MarvinSketch. Save the structure as a 3D format, such as .sdf or .mol2.

  • Convert to PDBQT: We will use AutoDock Tools (ADT) for this step.

    • Rationale: This process adds Gasteiger charges, defines rotatable bonds (allowing for ligand flexibility during docking), and merges non-polar hydrogens.[19]

    • Action:

      • In ADT, go to Ligand > Input > Open and select your ligand file.

      • The software will automatically detect the "root" of the molecule and the number of rotatable bonds.

      • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part 3.3: Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box): The grid box is a 3D cube that defines the specific region of the protein where Vina will search for binding poses.

    • Rationale: Limiting the search to the known or predicted binding site significantly increases computational efficiency and accuracy. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein.[21]

    • Action: The easiest way to define the box is visually using ADT or Chimera.[18] Load the receptor.pdbqt. Go to Grid > Grid Box.... A box will appear. Adjust its center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket. Note these values.

  • Create the Configuration File: Create a simple text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.[22]

    • Causality Note: The exhaustiveness parameter controls how thoroughly Vina samples the conformational space. Higher values increase the chances of finding the best pose but also increase computation time. A value of 16 is a good starting point for improved accuracy over the default of 8.[12][22]

  • Run the Simulation: Open a command line or terminal, navigate to your working directory, and execute the following command: vina --config conf.txt

Results: Analysis and Interpretation

Upon completion, Vina will generate two files: all_poses.pdbqt containing the coordinates of the top binding poses, and log.txt containing their corresponding binding affinity scores.

Part 4.1: Understanding the Output
  • Binding Affinity (Score): Found in log.txt, this value is given in kcal/mol. It is an estimation of the binding free energy. More negative values suggest stronger binding.[14] This score is most useful for ranking a series of compounds against the same target.[4]

  • Root Mean Square Deviation (RMSD): The log file also provides RMSD values between the predicted poses. A low RMSD value between the top poses suggests a well-defined binding mode.[10]

G Results Docking Output (log.txt, poses.pdbqt) Affinity Binding Affinity (kcal/mol) Lower = Better Results->Affinity Quantitative Ranking Pose Binding Pose (3D Coordinates) Results->Pose Structural Basis Validation Protocol Validation (Redocking RMSD < 2Å) Affinity->Validation Confidence Assessment Interactions Key Interactions (H-bonds, etc.) Pose->Interactions Visual Inspection Interactions->Validation Confidence Assessment

Caption: Key components for interpreting molecular docking results.

Part 4.2: Visualizing Interactions

Load the receptor.pdbqt and the output all_poses.pdbqt into PyMOL or Chimera. Analyze the top-ranked pose (the one with the lowest energy score).

  • Identify Hydrogen Bonds: Look for dashed lines between the ligand and protein residues. Note the amino acids involved (e.g., Asp145, Lys88).[11]

  • Analyze Hydrophobic Interactions: Identify non-polar residues (e.g., Leu, Val, Ile) surrounding parts of the thienothiazole core or its substituents.

  • Look for Other Interactions: Check for pi-pi stacking with aromatic residues (e.g., Phe, Tyr) or salt bridges between charged groups.

Part 4.3: Self-Validation via Redocking

Trustworthiness in a docking protocol is paramount. The most common method for validation is "redocking".[23]

  • Procedure: If your target protein was crystallized with a native ligand, use that ligand for a docking study.

    • Prepare the receptor as described in Part 3.1 , but do not delete the co-crystallized ligand yet. Save this ligand separately.

    • Now, delete the ligand from the receptor and complete the receptor preparation.

    • Prepare the extracted ligand as described in Part 3.2 .

    • Run the docking simulation using the same grid box parameters derived from the original ligand's position.

  • Success Criterion: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the RMSD between the two. A value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[4][23]

Application Example: Data Presentation

The following table presents hypothetical docking results for a series of this compound derivatives against Aurora Kinase A.

Compound IDR-Group on Phenyl RingBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)
Lig-01 -H-8.5Glu211, Ala213
Lig-02 -Cl (para)-9.2Glu211, Ala213, Thr217
Lig-03 -OCH3 (para)-8.9Glu211, Ala213
Lig-04 -OH (meta)-9.5Glu211, Ala213, Asp274

This structured presentation allows for easy comparison and helps in identifying promising candidates for further investigation. For instance, Lig-04 shows the best binding affinity, potentially due to an additional hydrogen bond formed by the hydroxyl group with Asp274.

Conclusion

Molecular docking is a potent computational strategy for accelerating the discovery of novel therapeutics based on the 2-aminothieno[2,3-d]thiazole scaffold. By following a rigorous and validated protocol, researchers can reliably predict binding modes, rank potential inhibitors, and gain mechanistic insights that guide rational drug design. It is crucial to remember that docking results are predictive; they serve to generate hypotheses that must ultimately be confirmed by experimental validation.[4]

References

  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Baidu.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Bioinformatics Review.
  • Lesyk, R., & Zimenkovsky, B. (2025, October 16). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • A Researcher's Guide to Computational Docking and Experimental Validation. (2025). BenchChem.
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Lesyk, R., & Zimenkovsky, B. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PMC.
  • Preparing the protein and ligand for docking. (n.d.). University of St Andrews.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). MDPI.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). (2024, August 26). YouTube.
  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.
  • How to validate the molecular docking results? (2022, April 25). ResearchGate.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate.
  • Lessons from Docking Validation. (n.d.). Michigan State University.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). PMC.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016, November 15). Neliti.
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules. (2023, November 10). ACS Omega.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SciSpace.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (n.d.). ResearchGate.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020, October 1). PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC.
  • Synthesis, ct-DNA Binding and Molecular Docking Studies of 2-aminothiazole-based Compounds. (n.d.). SSRN.
  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2025, August 6). ResearchGate.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. (n.d.). PMC.
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2020, October 27). World Journal of Advanced Research and Reviews.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). PMC.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors. (2024, December 12). Research Square.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thieno[2,3-d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Thieno[2,3-d]thiazoles are privileged structures in drug discovery, exhibiting a wide range of biological activities. However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of their synthesis and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems that are often encountered during the synthesis of thieno[2,3-d]thiazole derivatives. The format is designed to help you quickly identify your issue and find a practical solution.

Issue 1: Low Yields and Side Reactions in the Gewald Reaction

Question: "I am attempting to synthesize a 2-aminothiophene precursor using the Gewald reaction, but my yields are consistently low, and I'm observing a significant amount of a dark, insoluble material. What are the likely causes, and how can I improve the reaction?"

Answer: The Gewald reaction, a multicomponent reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur, is a cornerstone for preparing the 2-aminothiophene intermediates required for thieno[2,3-d]thiazole synthesis. However, its success is highly sensitive to several factors.

Causality and Optimization:

  • Catalyst Choice and Concentration: The basic catalyst is crucial for deprotonating the active methylene compound and facilitating the initial Knoevenagel condensation. While morpholine is commonly used, its concentration can be a double-edged sword. Too much can lead to the polymerization of the cyano-thioacetamide intermediate, resulting in the dark, insoluble material you are observing.

    • Recommendation: Start with a catalytic amount of a milder base like triethylamine or piperidine. A systematic screening of the base and its stoichiometry is often necessary.

  • Solvent System: The choice of solvent influences the solubility of reactants and intermediates. Protic solvents like ethanol or methanol are common, but in some cases, aprotic solvents like DMF or dioxane can offer better results by preventing unwanted side reactions.

  • Temperature Control: The initial condensation is typically performed at or below room temperature. The subsequent addition of sulfur and heating is a critical step. Overheating can promote polymerization and decomposition.

    • Recommendation: Maintain a reaction temperature between 40-60 °C for the thiolation step. Monitor the reaction progress by TLC to avoid prolonged heating.

Troubleshooting Decision Tree:

start Low Yield in Gewald Reaction catalyst Optimize Catalyst start->catalyst Polymerization observed? solvent Change Solvent catalyst->solvent Still low yield? sub_cat1 Reduce morpholine concentration catalyst->sub_cat1 sub_cat2 Switch to triethylamine or piperidine catalyst->sub_cat2 temp Control Temperature solvent->temp Side reactions persist? sub_solv1 Try DMF or dioxane for better solubility solvent->sub_solv1 outcome Improved Yield and Purity temp->outcome sub_temp1 Maintain 40-60°C during thiolation temp->sub_temp1

Caption: Decision tree for troubleshooting low yields in the Gewald reaction.

Data Summary: Effect of Base on Gewald Reaction Yield

BaseStoichiometry (mol%)SolventTemperature (°C)Yield (%)Reference
Morpholine20Ethanol5045-55
Triethylamine20Ethanol5065-75
Piperidine10DMF4570-80
Issue 2: Lack of Regioselectivity in Hantzsch Thiazole Formation

Question: "Upon reacting my 2-aminothiophene with an α-haloketone, I am obtaining a mixture of the desired thieno[2,3-d]thiazole and the isomeric thieno[3,2-d]thiazole. How can I control the regioselectivity?"

Answer: This is a classic challenge in the Hantzsch-type synthesis of fused heterocyclic systems. The ambident nucleophilic character of the 2-aminothiophene (nucleophilic attack can occur from the endocyclic nitrogen or the C3 position of the thiophene ring) is the root cause.

Mechanistic Insight and Control Strategies:

  • Electronic Effects: The electronic nature of the substituents on the thiophene ring plays a pivotal role. Electron-withdrawing groups (EWGs) at the 5-position of the 2-aminothiophene precursor will decrease the nucleophilicity of the C3 position, thereby favoring the desired N-alkylation and subsequent cyclization to form the thieno[2,3-d]thiazole isomer.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.

    • Temperature: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the desired N-alkylated intermediate.

Alternative Strategy: The "Pre-attachment" Method

To circumvent the regioselectivity issue entirely, a more robust strategy involves first acylating the 2-amino group with a suitable reagent, followed by conversion to a thioamide and then cyclization. This ensures the correct connectivity from the outset.

Experimental Workflow: Regioselective Synthesis

start 2-Aminothiophene acylate Acylation (e.g., with chloroacetyl chloride) start->acylate thioamide Thionation (e.g., with Lawesson's reagent) acylate->thioamide cyclize Intramolecular Cyclization thioamide->cyclize product Regiopure Thieno[2,3-d]thiazole cyclize->product

Caption: Workflow for a regioselective synthesis of thieno[2,3-d]thiazoles.

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Technical Support Center: Synthesis of 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-8824 Status: Open Subject: Troubleshooting Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid (and its esters) typically proceeds via the annulation of a thiophene ring onto a pre-existing thiazole core. The most robust route involves the reaction of 4-chloro-2-substituted-thiazole-5-carbaldehyde with alkyl thioglycolates under basic conditions.

While this route is generally efficient, it is prone to specific failure modes, primarily driven by the high nucleophilicity of the C2-amine and the oxidative instability of thioglycolates. This guide breaks down the synthesis into critical control points, identifying side reactions and providing corrective protocols.

Nomenclature Note: Depending on the IUPAC numbering convention used in your specific literature source, the carboxylic acid position on the thieno[2,3-d]thiazole ring is often designated as position 6 (with the sulfur at 6 and nitrogen at 3). For consistency with your request, we refer to it as the 5-carboxylic acid relative to the fusion, but be aware that literature (e.g., Arkivoc 2001) may refer to this exact molecule as the 6-carboxylate .

Module 1: The Critical Cyclization Step

Workflow: Reaction of 2-acetamido-4-chlorothiazole-5-carbaldehyde with Ethyl Thioglycolate.

The Pathway & Side Reactions (Visualized)

G Start 4-Chloro-2-amino thiazole-5-carbaldehyde Intermediate Sulfide Intermediate (Open Chain) Start->Intermediate Step 1: S_NAr (Base, DMF/DMSO) SchiffBase SIDE REACTION A: Schiff Base Polymer (Tar Formation) Start->SchiffBase Unprotected Amine attacks Aldehyde Thioglycolate Ethyl Thioglycolate (Reagent) Thioglycolate->Intermediate Disulfide SIDE REACTION B: Diethyl Dithiodiglycolate (Oxidative Dimer) Thioglycolate->Disulfide O2 / Slow Addition Target Target: Thieno[2,3-d]thiazole Scaffold Intermediate->Target Step 2: Thorpe-Ziegler Cyclization (-H2O) Hydrolysis SIDE REACTION C: Premature Ester Hydrolysis (Prevents Cyclization) Intermediate->Hydrolysis Wet Solvent / Excess Base

Figure 1: Reaction pathway analysis showing the desired cyclization versus three critical failure modes: polymerization, reagent dimerization, and hydrolysis.

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into an intractable black tar."

Diagnosis: Schiff Base Polymerization (Self-Condensation). The 2-amino group on the thiazole is nucleophilic. If it is not protected, it will attack the 5-carbaldehyde of another starting molecule, leading to oligomers and polymers (Schiff bases) rather than the desired reaction with thioglycolate.

Corrective Protocol:

  • Protect the Amine: Ensure you are using N-acetyl (2-acetamido) or N-Boc protected starting material. The free amine is too reactive for the aldehyde-based cyclization route.

  • Order of Addition: Do not mix the aldehyde and base without the thioglycolate present. Add the base last or add the aldehyde slowly to a mixture of thioglycolate and base to ensure the thiol captures the aldehyde/chloride first.

Issue 2: "I see the intermediate by TLC, but the ring won't close."

Diagnosis: Incomplete Thorpe-Ziegler Cyclization. The first step (displacement of the chlorine by sulfur) is fast (


), forming the sulfide intermediate. The second step (aldol-type condensation) requires a stronger driving force or specific base strength.

Corrective Protocol:

  • Base Switch: If using Triethylamine (TEA), switch to DBU (1.2 eq) or Potassium Carbonate (K2CO3) in DMF. The cyclization often requires a slightly stronger base than the substitution.

  • Temperature: Increase reaction temperature to 80–100°C . The substitution happens at RT; cyclization often needs heat.

  • Water Contamination: Water hydrolyzes the ester group on the intermediate before it can attack the aldehyde. Ensure solvents are anhydrous.

Issue 3: "Starting material is consumed, but yield is very low (<20%)."

Diagnosis: Oxidative Dimerization of Thioglycolate. Thioglycolates readily oxidize to disulfides (diethyl dithiodiglycolate) in the presence of trace oxygen and base, removing the reagent from the reaction before it can react with the thiazole.

Corrective Protocol:

  • Degas Solvents: Sparge DMF/DMSO with Argon/Nitrogen for 15 minutes before use.

  • Reagent Excess: Use 1.2 to 1.5 equivalents of ethyl thioglycolate to account for sacrificial oxidation.

  • Inert Atmosphere: Run the reaction strictly under Nitrogen balloon pressure.

Module 3: Experimental Data & Optimization

The following table summarizes solvent/base effects on the yield of the thieno[2,3-d]thiazole ring closure, based on aggregated optimization data for similar fused systems.

SolventBaseTemp (°C)YieldPrimary Side Reaction
Ethanol NaOEtReflux65-75%Transesterification (if ethyl ester is not desired)
DMF K2CO390°C85-92% Minimal; cleanest profile.
DMF TEA90°C40-50%Incomplete cyclization (Intermediate persists).
DMSO NaOH60°C30%Hydrolysis of ester to acid; decarboxylation.
Water NaOHReflux0%Complex mixture; decomposition.

Module 4: Step-by-Step Validated Protocol

Target: Ethyl 2-acetamidothieno[2,3-d]thiazole-5-carboxylate.

  • Preparation:

    • Charge a flame-dried flask with 2-acetamido-4-chlorothiazole-5-carbaldehyde (1.0 eq).

    • Add anhydrous DMF (10 mL/g).

    • Add anhydrous K2CO3 (2.0 eq).

  • Addition:

    • Under

      
      , add Ethyl Thioglycolate  (1.2 eq) dropwise via syringe.
      
  • Reaction:

    • Heat the mixture to 90°C for 2–4 hours.

    • QC Check: Monitor TLC (Hexane:EtOAc). Look for the disappearance of the aldehyde spot and the transient intermediate.

  • Workup:

    • Pour the hot reaction mixture into ice-cold water .

    • The product should precipitate as a solid.

    • Filter, wash with water, and recrystallize from Ethanol/DMF.

  • Deprotection (to get the free amino acid):

    • Hydrolysis of the ester and amide usually requires refluxing in 10% NaOH , followed by acidification to pH 4-5 to precipitate the zwitterionic acid.

    • Warning: Prolonged boiling in acid can lead to decarboxylation at position 5.

References

  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives. Source: Arkivoc (2001).[1] Relevance: Establishes the core reaction of 4-chlorothiazoles with thioglycolates and the numbering conventions. URL:[Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole. Source: RSC Advances / Royal Society of Chemistry. Relevance: Details the Gewald-type variations and side reactions in similar fused systems. URL:[Link]

  • Thiazole Synthesis: Side Reactions and Optimization. Source: Organic Chemistry Portal. Relevance: Provides mechanistic insight into the reactivity of 2-aminothiazoles and chlorothiazoles. URL:[Link]

Sources

stability issues of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an autonomous support center resource. It synthesizes general heterocyclic chemistry principles with specific reactivity patterns of thieno[2,3-d]thiazole systems to provide actionable troubleshooting steps.

Stability, Handling, and Troubleshooting Guide

Executive Technical Summary

2-Aminothieno[2,3-d]thiazole-5-carboxylic acid is a fused bicyclic heteroaromatic scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design. Its chemical behavior is defined by the "push-pull" electronic interaction between the electron-donating 2-amino group and the electron-withdrawing 5-carboxylic acid.

Critical Stability Profile:

  • Acidic Conditions: High risk of decarboxylation upon heating; protonation of the 2-amino group improves solubility but accelerates ipso-substitution or decomposition if oxidizing agents are present.

  • Basic Conditions: Susceptible to thiazole ring opening (cleavage) under harsh alkaline conditions (pH > 12, Heat).

  • Oxidative Sensitivity: The electron-rich 2-amino-thienothiazole core is highly prone to oxidative polymerization (tarring), especially in solution.

Troubleshooting Guide (Q&A)

Category A: Acidic Instability & Decarboxylation

Q1: I attempted to synthesize the free acid from its ethyl ester using 6M HCl at reflux, but the product disappeared. What happened? Diagnosis: You likely triggered thermal decarboxylation . Technical Explanation: Heteroaromatic carboxylic acids, particularly those on electron-rich rings like thiophene (fused here), are prone to thermal decarboxylation in acidic media. The mechanism involves protonation of the ring carbon ipso to the carboxyl group, followed by loss of


. The 2-amino group donates electron density, stabilizing the transition state for decarboxylation.
Solution: 
  • Switch Protocol: Perform hydrolysis under basic conditions (see Protocol B below) and acidify only to precipitate (pH 3-4) at

    
    .
    
  • Avoid Reflux: Never reflux this compound in strong mineral acid.

Q2: My LC-MS shows a peak with M-44 mass unit loss after storing the sample in acidic buffer. Diagnosis: Spontaneous decarboxylation (


 loss, MW 44).
Technical Explanation:  Even at room temperature, prolonged exposure to low pH (pH < 2) can drive the equilibrium toward the decarboxylated product (2-aminothieno[2,3-d]thiazole), which is often less polar and may co-elute or appear as a new lipophilic peak.
Corrective Action: 
  • Store samples in neutral buffers (pH 7.0–7.4).

  • If acidic mobile phase is required for LC-MS, analyze immediately; do not leave samples in the autosampler for >4 hours.

Category B: Basic Instability & Ring Opening

Q3: During saponification with 2M NaOH at 80°C, the solution turned dark red/black and the yield was <10%. Diagnosis: Thiazole ring opening and oxidative polymerization. Technical Explanation: The thiazole ring is sensitive to nucleophilic attack by hydroxide ions at the C2 position (amidine carbon), especially when heated. This leads to ring cleavage, forming thiourea derivatives or acyclic thiols which rapidly oxidize to disulfides (black tars). Solution:

  • Lower Temperature: Conduct saponification at Room Temperature (20-25°C) .

  • Milder Base: Use LiOH (Lithium Hydroxide) in THF/Water (1:1) instead of NaOH. LiOH is milder and less likely to cause ring opening.

Category C: Solubility vs. Stability

Q4: The compound is insoluble in water. Can I dissolve it in DMSO for biological assays? Diagnosis: Yes, but beware of DMSO-induced oxidation . Technical Explanation: 2-Aminothiazoles are known to degrade in DMSO over time, often forming sulfoxides or oxidative dimers. Recommended Workflow:

  • Prepare stock in DMSO .

  • Freeze immediately at -20°C or -80°C.

  • Do not subject the DMSO stock to repeated freeze-thaw cycles.

  • For aqueous dilution, use a buffer containing a reducing agent (e.g., 1 mM DTT or TCEP) if the assay permits, to prevent oxidative dimerization.

Visualizing Degradation Pathways

The following diagram illustrates the critical failure modes for the molecule under stress conditions.

StabilityPathways cluster_safe Safe Operating Window Compound 2-Aminothieno[2,3-d]thiazole- 5-carboxylic acid AcidHeat Strong Acid (HCl) + Heat (>60°C) Compound->AcidHeat Exposure BaseHeat Strong Base (NaOH) + Heat (>60°C) Compound->BaseHeat Exposure Oxidation Air/DMSO + Time Compound->Oxidation Storage Decarb Decarboxylation Product (Loss of CO2, M-44) AcidHeat->Decarb Protonation at C-ipso RingOpen Ring Opening (Thiourea/Thiol derivatives) BaseHeat->RingOpen Nucleophilic attack at C2 Dimer Oxidative Dimers / Tars (Azo or Disulfide linkages) Oxidation->Dimer Radical coupling SafeCond Mild Base (LiOH, RT) Cold Acidification (pH 4) Inert Atmosphere (N2)

Caption: Degradation pathways showing decarboxylation in acid (left) and ring opening in base (right).

Validated Experimental Protocols

Protocol A: Safe Saponification (Ester to Acid)

Use this protocol to convert the ethyl/methyl ester to the free acid without degradation.

  • Dissolution: Dissolve 1.0 eq of the ester in THF (tetrahydrofuran).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (2.5 eq) in water.

  • Reaction: Add the LiOH solution to the THF solution dropwise at 0°C (ice bath).

  • Incubation: Allow to warm to Room Temperature and stir for 4–16 hours. Monitor by TLC/LC-MS.

    • Critical: Do NOT heat.

  • Workup:

    • Cool the mixture back to 0°C.

    • Carefully adjust pH to ~4.0 using 1M HCl (add slowly).

    • The product should precipitate. Filter immediately and wash with cold water.

    • Dry under vacuum in the dark.

Protocol B: Stability Testing (Quick Check)

Before committing precious material to a long experiment, run this micro-scale stability check.

ConditionReagentTempDurationExpected Result (Stable)Danger Sign
Acid Control 0.1M HClRT1 hrNo ChangeNew peak (M-44)
Acid Stress 1M HCl60°C1 hrDegradation Likely Gas evolution (

)
Base Control 0.1M NaOHRT1 hrNo ChangeColor change (Yellow -> Red/Black)
Oxidation 3%

RT30 minDegradation Likely Rapid darkening

References

  • Spinelli, D., et al. (1991).[1] "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2.

    • Establishes the kinetic instability of thiazole-5-carboxylic acids in acidic media.
  • BenchChem Technical Guide. (2025). "Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid."

    • Provides general degradation workflows for aminothiazole carboxylic acids.
  • Rössler, A. & Boldt, P. (1998). "Improved access to thiazolo[5,4-d]thiazole and thieno[2,3-d]thiazole."[2] Journal of the Chemical Society, Perkin Transactions 1.

    • Details synthetic routes involving saponification and decarboxylation steps, highlighting the lability of the carboxyl group.
  • Chawla, G., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules.

    • Discusses the broad reactivity and stability profiles of the 2-aminothiazole scaffold.

Sources

Technical Support Center: Purification of 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-aminothieno[2,3-d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the synthesis and purification of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the root causes and practical solutions.

Question 1: My final product of this compound has a persistent yellow or orange tint, even after initial filtration. What are the likely impurities and how can I remove them?

Answer:

An off-color appearance in your product typically points to the presence of residual starting materials, intermediates, or byproducts from side reactions. Based on common synthetic routes, the most probable culprits are:

  • Unreacted Nitro-Thiophene Precursor: If your synthesis involves the reduction of a nitro-thiophene intermediate, any unreacted starting material will be intensely colored.

  • Diazonium Salt Byproducts: Syntheses employing diazotization of an amino group can sometimes lead to the formation of colored azo compounds as minor byproducts.

  • Oxidation Products: The 2-amino group and the thiazole ring are susceptible to oxidation, which can generate colored impurities.

Recommended Purification Strategy: Recrystallization

Recrystallization is often the most effective method for removing these types of impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for similar heterocyclic compounds include:

    • Dimethylformamide (DMF) / Water[1]

    • Ethanol / Water[1]

    • Tetrahydrofuran (THF) / Hexane[2]

    • Methanol[2]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of a binary mixture).

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and heat for a short period. Caution: Activated charcoal can adsorb your product, leading to yield loss. Use it sparingly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. For further yield, you can place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Question 2: HPLC analysis of my product shows a significant peak eluting close to the main product peak. What could this be and how do I resolve it?

Answer:

A closely eluting peak on HPLC often indicates the presence of a structurally similar impurity. In the context of this compound synthesis, this could be:

  • Halogenated Intermediates: If your synthesis involves a halogenated precursor (e.g., a chloro- or bromo-thienothiazole), incomplete substitution can leave residual halogenated starting material.[3]

  • Isomeric Byproducts: Depending on the synthetic route, there might be a possibility of forming constitutional isomers.

  • Over-Brominated Byproducts: In syntheses involving bromination, di-brominated species can sometimes form as byproducts.[3]

Recommended Purification Strategy: Column Chromatography

When recrystallization fails to separate closely related impurities, column chromatography is the preferred method.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical. A common mobile phase for purifying similar compounds is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate.[3] You may need to optimize the ratio to achieve good separation. Adding a small amount of a modifier like triethylamine can be beneficial for basic compounds.

  • Slurry Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column to avoid air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the selected mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) or HPLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound during storage and handling?

A1: The primary degradation pathways to be aware of are:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, and the amino group can also undergo oxidation.[4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to decarboxylation or ring-opening reactions.[4]

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid and amino groups could be involved in hydrolytic reactions.[4]

To ensure stability, store the compound in a cool, dark place, preferably under an inert atmosphere.

Q2: Can I use a different purification method than recrystallization or column chromatography?

A2: While recrystallization and column chromatography are the most common and generally effective methods, other techniques could be considered for specific situations:

  • Acid-Base Extraction: The carboxylic acid and amino groups allow for purification based on pH-dependent solubility. You can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer.

  • Preparative HPLC: For very high purity requirements or difficult separations, preparative HPLC can be employed, although it is generally more expensive and time-consuming for larger quantities.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S).

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation CrudeProduct Crude 2-Aminothieno[2,3-d]thiazole- 5-carboxylic Acid Recrystallization Recrystallization (e.g., DMF/Water) CrudeProduct->Recrystallization Removes colored impurities & starting materials ColumnChromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) CrudeProduct->ColumnChromatography Separates structurally similar impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis HPLC, NMR, MS, Elemental Analysis PureProduct->Analysis

Caption: A general workflow for the purification and analysis of this compound.

Potential Impurity Formation

ImpurityFormation Reactants Starting Materials (e.g., Nitro-thiophene, Halogenated Precursor) Target 2-Aminothieno[2,3-d]thiazole- 5-carboxylic Acid Reactants->Target Main Reaction SideReaction Side Reactions Reactants->SideReaction IncompleteReaction Incomplete Reaction Reactants->IncompleteReaction Degradation Degradation (Oxidation, Photolysis) Target->Degradation Impurity3 Byproducts (e.g., Di-substituted, Azo compounds) SideReaction->Impurity3 Impurity1 Unreacted Starting Materials IncompleteReaction->Impurity1 Impurity2 Reaction Intermediates IncompleteReaction->Impurity2 Impurity4 Degradation Products (e.g., N-oxides, Sulfoxides) Degradation->Impurity4

Caption: An overview of potential sources of impurities during the synthesis and handling of this compound.

References

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (US7932386B2).
  • Synthesis of some new 5- substituted of - JOCPR.Journal of Chemical and Pharmaceutical Research.
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem.
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in - Arkivoc.ARKIVOC.

Sources

Technical Support Center: Alternative Synthetic Routes to 2-Aminothieno[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides an in-depth analysis of viable synthetic strategies, detailed experimental protocols, and robust troubleshooting guides to address common challenges encountered in the laboratory. Our focus is on the causality behind experimental choices to empower you to optimize your synthetic routes effectively.

Overview of Primary Synthetic Strategies

The synthesis of the thieno[2,3-d]thiazole core can be approached from two primary directions: constructing the thiophene ring onto a pre-existing thiazole (a "Thiazole-First" approach) or, more commonly, forming the thiophene ring first via the versatile Gewald reaction, followed by annulation of the thiazole ring (a "Thiophene-First" approach). The choice between these routes often depends on the availability and cost of starting materials, desired substitution patterns, and scalability.

Synthetic_Strategies cluster_0 Strategy 1: Thiophene-First (Gewald Approach) cluster_1 Strategy 2: Thiazole-First (Hantzsch Approach) A Carbonyl + Activated Nitrile C 2-Aminothiophene Intermediate A->C Gewald Reaction B Elemental Sulfur + Base B->C D Target Molecule: 2-Aminothieno[2,3-d]thiazole- 5-carboxylic acid C->D Thiazole Annulation E α-Haloketone/ Ester G 2-Aminothiazole Intermediate E->G Hantzsch Synthesis F Thiourea F->G G->D Thiophene Annulation

Caption: High-level overview of the two primary synthetic pathways.

Strategy 1: The Thiophene-First (Gewald) Approach

This is arguably the most flexible and widely adopted method due to its convergent nature. The core of this strategy is the Gewald aminothiophene synthesis, a one-pot, multi-component reaction that efficiently constructs a polysubstituted 2-aminothiophene ring.[1][2]

Principle and Workflow

The process begins with a Knoevenagel condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate).[1] This is followed by the addition of elemental sulfur, which, in the presence of a base, leads to cyclization and aromatization to form the 2-aminothiophene. This intermediate is then converted to the target thieno[2,3-d]thiazole.

Gewald_Workflow start Starting Materials: - Methyl 4-bromo-5-nitrothiophene-3-carboxylate - Sodium Thiocyanate step1 Nucleophilic Substitution start->step1 intermediate1 Intermediate: Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate step1->intermediate1 step2 Reductive Cyclization (e.g., Fe / Acetic Acid) intermediate1->step2 intermediate2 Key Intermediate: Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH or LiOH) intermediate2->step3 product Final Product: This compound step3->product

Caption: Workflow for a Gewald-related synthesis of the target scaffold.

Detailed Experimental Protocol

This protocol is adapted from a known route for producing the thieno[2,3-d]thiazole core, which relies on a reductive cyclization of a thiocyanate precursor.[3]

Step 1: Synthesis of Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate

  • To a stirred solution of methyl 4-bromo-5-nitrothiophene-3-carboxylate (1.0 eq) in dry DMSO, add dry sodium thiocyanate (NaSCN, 3.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the thiocyanate intermediate as a solid.[3]

Step 2: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate

  • Suspend the nitro-thiocyanate intermediate (1.0 eq) in glacial acetic acid.

  • Add iron powder (Fe, ~5-10 eq) portion-wise while maintaining the temperature below 40 °C with cooling.

  • After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization onto the thiocyanate carbon.[3]

  • Cool the mixture, filter off the iron salts, and dilute the filtrate with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the key amino-ester intermediate.[3]

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, ~3-5 eq) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating until saponification is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture carefully with cold 1M HCl to a pH of ~3-4.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs

Q: The yield of the thiocyanate displacement (Step 1) is low. What could be the issue?

  • A: This is a nucleophilic aromatic substitution (SNAr). Ensure your solvent (DMSO) is anhydrous, as water can compete as a nucleophile. The starting bromo-thiophene must be sufficiently activated by the electron-withdrawing nitro group. If reactivity is low, consider increasing the temperature slightly (e.g., to 70-80 °C), but monitor for decomposition.

Q: The reductive cyclization (Step 2) results in a dark, complex mixture instead of the desired product.

  • A: This is a common issue. The reduction of the nitro group is highly exothermic. Uncontrolled temperature can lead to side reactions and polymerization. Ensure slow, portion-wise addition of the iron powder with efficient cooling. Using an alternative reducing agent like stannous chloride (SnCl2) in ethanol or ethyl acetate can sometimes provide a cleaner reaction profile.

Q: My final hydrolysis (Step 3) does not go to completion or leads to decomposition.

  • A: The 2-amino group on the thiazole ring can be sensitive. If you observe decomposition, perform the hydrolysis at a lower temperature (0 °C to room temperature) for a longer period. Using LiOH in a THF/water system is often milder than NaOH in methanol. Ensure you do not use excessive heat, which can promote decarboxylation or other side reactions.

Strategy 2: The Thiazole-First (Hantzsch) Approach

This strategy involves first synthesizing a functionalized 2-aminothiazole-5-carboxylate using the Hantzsch thiazole synthesis and then constructing the thiophene ring onto it.[4][5][6] This can be advantageous if the required thiazole intermediates are commercially available or easily prepared.

Principle and Workflow

The classical Hantzsch synthesis involves the condensation of an α-haloketone or α-haloester with a thiourea.[5] More modern variations allow for the one-pot α-halogenation of a β-ketoester followed by cyclization with thiourea.[6][7][8] The resulting 2-aminothiazole-5-carboxylate is then functionalized at the C4 position to enable thiophene ring annulation.

Detailed Experimental Protocol

This protocol describes the synthesis of a key thiazole intermediate and its subsequent conversion.

Step 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate via Hantzsch-type Reaction

  • Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a suitable solvent like THF or dioxane/water.[9][10]

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and stir at room temperature. This effects an α-bromination of the corresponding acrylamide precursor which is often formed in situ.[7]

  • After the bromination is complete (monitored by TLC), add thiourea (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for several hours to facilitate the cyclization and formation of the thiazole ring.[7][8]

  • After cooling, neutralize the mixture and extract the product. Purification is typically achieved by recrystallization or column chromatography.

Step 2: Thiophene Annulation

  • This is a more complex step requiring the introduction of functionality at the C4 position of the thiazole. A plausible route involves the condensation of the thiazole with methylthioglycolate.[11]

  • The C4-proton of the thiazole ring needs to be activated or functionalized to react. This may require conversion of the C4-H to a C4-halogen or another leaving group.

  • The subsequent intramolecular cyclization to form the thiophene ring is typically promoted by a strong base like sodium methoxide.[11] This multi-step annulation can be challenging and often requires route-specific optimization.

Comparative Data for Hantzsch Reaction Conditions
ParameterConventional MethodMicrowave-Assisted MethodSolvent-Free Grinding
Solvent Ethanol, DMF, Dioxane[12]DMF, WaterNone (few drops of ethanol)[13]
Temperature Reflux (60-100 °C)100-140 °C[14]Room Temperature
Reaction Time 2-16 hours5-20 minutes[14]10-30 minutes[13]
Yield Good to ExcellentOften higher than conventionalGood to Excellent
Advantages Simple setup, well-establishedDrastic reduction in time, higher yieldsEnvironmentally benign, simple workup
Disadvantages Long reaction timesRequires specific equipmentMay not be suitable for all substrates
Troubleshooting and FAQs

Q: The initial Hantzsch reaction (Step 1) is giving me a low yield of the desired thiazole.

  • A: The reactivity of the α-halo intermediate is critical. Ensure the bromination step with NBS goes to completion before adding thiourea. Over-bromination can be an issue; use of just over 1.0 equivalent of NBS is recommended. For difficult substrates, consider microwave irradiation, which can significantly improve yields and reduce reaction times.[14]

Q: I am struggling with the thiophene annulation step. What are the key challenges?

  • A: Building the second ring is often the crux of this strategy. The C4 position of the thiazole needs to be reactive enough for the initial condensation. If direct condensation fails, consider a Sandmeyer-type reaction to convert the 2-amino group to a halogen, which can then be used to build out the thiophene ring via palladium-catalyzed cross-coupling reactions, although this adds significant complexity.

Q: How can I purify the final carboxylic acid product effectively?

  • A: The final product has both a basic amino group and an acidic carboxylic acid group, making it amphoteric. Purification can often be achieved by pH-controlled precipitation. Dissolve the crude product in a dilute basic solution (e.g., NaHCO3), filter to remove insoluble impurities, and then re-precipitate the clean product by carefully acidifying the filtrate with HCl. Recrystallization from solvents like THF/hexane or methanol/water can also be effective.[15]

References

  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXKG7A48f8XgXObUv9E-k6AP8IsbIUs-b1HK-L6ON51Z4_cMkbjxeVMw1YjFWFuizNxE2mjahaJVElVpDhEabbcF-JfX3H1zPHUnyZEF7N9le4rxOMC2PQ8koP9lEjPWJERmfgU3ZvvHpIA==]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8vw8b_N-_X9NqvwoiqQ5XXkPsIf5bDOLiNJln1Lybl6dXUKZ_XUXn_IUxVWXkE53sDBuEHS1ALoGMY7JJfkwuL_ryCncf6TtQ3VysRVAJWqTf_oRn4IVO-VDcSjRYQWutsYL1znDVGFEIboc=]
  • Hantzsch Thiazole Synthesis - SynArchive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEF9JJKxYp89eJAsMouhi6ZW757ojIrAPG2jOyIkuaaHD7BHey2pHcWM0KTcpsTGLNESQcZa2vuY9sb2mj1wfjIS7RaCyeNpXpsBWHRHKHeOQUC9CLFMAsvEF80HPvVCiFH7-SSe1pTxwYE5DFEkaxnW9Kk_MKh2K1wVpTug==]
  • Gewald reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_qFz7CthHtqBT_XzQ_BCpcrBHOIKnl-3KvyTNgK-tSGXyg6gYBoNgGCa4fwVTrlO_wOMpgoyxOCmGg9L55b48cvDniEPSVx0TzKK-UrZDKhe4_44LkMdW2Kiq_MaC_rC1xyjjo-idA==]
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmo4MNO7ra4xUWHj-EoGKMmMameMeWXbZS5DSGIsM9F6j5sBK5jTqQUxRuHt1iGwcnCPWYbP0uLSiEIl2O-TL6M42urOi9qLHGy7DsK6V5Sv7EIyJw2mdvZk4=]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmy_5VfzJF4a8VP_4z5A9EJTYp_3nJ_xHySmCGT50qzKyEqFZEV15w08ph4guLKTRt7e7-t25TyNvzVQsl9bFK-l2U8lCWHC0d0N_XYNhZ5WqbpqRe4WIxUhW9KSCDOEoMc6Ye8FgzSdR6RVQQcax1eSBGwA3D44bprHpU_rBljuOg4-X5WWFmOg==]
  • Gewald Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzAzBq1yLs0GFl7OYZN48D6J943gdU-MRbex2aLli1ULqxrcM-Xl1sdD10m7zJe9iAmGbWRLcKfi-e_DCKpcsz_r8dPv-lzUPTdh9HUsiZLRrCm8cUyS7F90IlFCfqXRdCB3sFXQP2PbF9XU-0GOuwHOysooCMN7_obxrivV_Q==]
  • Thiazole synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMp3OHVHBBIZyzeIrhA9P1U6SkfE2V73EGFqEZLHYFi8SRK1Zo04OLKXugfD3KYkTrPz963kEHJ0kDdmgv-9wQT3oGmggPKD8fwHh20axBXzPiD1Ep8ATJet3qk3nQ_dzGCojUuMomjE7cJ1vXgh7A4MtDpghvU2_XkoetRM40yRew==]
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9XZYsM3mNd5SwK5RaHszqthy7BYt3a_HHuMi8NMwOFQSy-l-dNMDI42xQ-D9hCck8XOc1adG8HqLqjTi36yQhpmzSz8gks4pRtYOHlUnQa8IiS4NawKZ_NAZCUO9YRJGbWF5sLlZXisIssCU=]
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyAoG5AnObNljaHbgEGWOf5-_lhx-7bMaOC1rIyK05kNwVlJ40o9ixXCXYu_W6S15xN3eQgzA1x7LYlpMJkl6JK9K7koP0HUH2tBpd9Fi4uLagCHWswHKv4AtUv6Dqu-Vsd0eoF6y1IPRlsYEPu6oDTJPmokCAxyALPM=]
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV4P4m-ZVtvO1xW-r8ulntxVk1pnyHyPS9tcjeJxQOZAT7ByuuWsxP5IhXARz6umC81LoYCwnB6m6cVKMs3oFFhIP32BcDet_tZe0o8bJxSTfpT-3cv9RMG0h9gHtyQgRMYyLCofpE2VI6AeoCKP2f3l5JckvW3bCczgxPa94q_tWXo33Fn42dN4NiptQ4dM2XCBLIY1qsiahjn3kMD4HdwjRRcB3MGZWITew_tiPRfjgx092o1A==]
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaT990Q4nRF4ZHW-_i14rIMfUr2P7IWY6mfKPvquWKYnxAEOf1jT76TxMUXUjKZ988wi6wpJFLX-4kLYOnSijxgEc29AQpXLBQPGoOijRycZXOau_35VA08jIe4wkTW6ZFuvFFb8KNBmHl3vUN4p_ZHekFhGA7-_YsFLzX9CIBJGr69kzzVuQaIg==]
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx4aH1nPbHuij5A77u3OxRZ9eER4wu78patIQhv2RbAS3_M5pNrG6IrJKoWM605_DeFfa0zMWo8R0MWD-8ms8Z-_CG_11a9qu9HCLiZnSBuq-uc7elzcOYYQcbRWRg4anPUAs81zvG9UwmfsUN1Ph37fmiMBSuhp-s]
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in - Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokkjwlm-WFKDg_PNu_TZ7nD3jpyZKwvq2VADYU9c7piYT5pWbKbBlFWyM9UUmHsHkNUylne_DgIpewLHiGn6FgbOM1_iA3G3iMoPk1q5f5gtB67VAVCSlqSy47LfLxOc2DXHc]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_y4NiVughO7TIyamTHfm7Kt4MLJC9ppxSq9xHaNR752wj1ZnkxuZftyZESekjvAntc6lkKX8tzwlGWW6E_Itkepf_DzHCpnYl_pfYoKNf3u3cIAxiNFLXhDqGMl4wWf07bRgiulFpS3MWK0zrDFyRcBGlvsn_7A0=]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV-Vz4QLCgPMxtvVhHcuk8hUB9K-xWdNJueq4GXxSFPnrr_O6CzNkGNkG0gmzFC5aSN9ESRuRMbp6YQHiwHFt5M_Knq30BbsQfI7G1JvxUkCRVW4HvL8XskXZpMJ1VzH9jmy7A0nTADKtUVAXdKMBa4OsOwCi8EAw2kTy-8-uHqlhKv50wbh3xvg==]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWRBSMax-A3tT8RVK2bASSoCEf4pcQKh3VdQ_NcP5v72O9H1R_8huLh2p98fxyhA1nXrzTGmU-T9-uyyccORXTF-CBEL2bVnhC8qQAu1oi115G3mBvDhJgNJL1eNDXGj93eRToBcOSwFQEFA=]
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - DOI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZBUMc2RiwwFxLC4i0ae_kmY2VTKekIH1NWFbcqm4mzZUhNOY2TG2EK6gNF8dydJAFE_Pjwf3tnfsHRmZ_-vdo-RWF1lV21sWqhh19KvsqYoRREyzGFO_2BGtewyjNaF6G]
  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6MLkxa4bX37BEFiixHcuQEIrTH_N-b10hBWDERgaUsBMakMk32jtPIiwJ1jljr_PQEn3UIKVcN2Hn2KUTSdNF-3dpHZd3V21U5Bbo2LKwHo1JwwIhPWdzXReRmle4OmoPRF5vEUxMWARfwQ=]
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwaVhkQoycP6jHk5G6cw3nDmUPL0WU_fcEwQa778Lb02bmVu7lF2X4ei02JqBTF8JXslVBY6xHl8OaDP5nM-ZYXVuJhGHOE5Ifgq7tFlu1oF3eCDpb476OKIKtGaOuDmfTwPzadEEfp0VqTBw5u4l4BC8gEFH6bIJz0neQ9nCB0UnvOMXPUUUQzOr82jJjI2QuFvo6_FnouISqrcu-OoihaewxUvgcTBev_DcK454qC8T8FIdwbAgEqbLAKGUHP5nCKsLYz5URBc8b]
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpzAg1TfGz-jsB4vWmQlMv7vm0j6xHsaEYf4Wg1Ul3QHYs4ZwL82tMv1Qawd5fGkc4gFpoP-LAIUfx1bGWWY1n92yCSQMZz2ZQmMdRbPs3A6SZJ8Dt_6FrKZB4w44ns0QuSugssGYHTOBrgckTqBADGr-aFivQxNuuhftpZi2mAjaNLeWU7u8FtMB8Hfp7tdx7ymsgg_IW-ga8-_niVflZ4h94KfGYMwCzDLFYc2lswKfU986RRQFx1Nffo0MXNjO2WTMybOvOubhkMyrxD7Kmd5dE2YP3k_33n27N1HEIhm2dA==]
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFn6NGdDweoVDFI0kDg3RJng1eWzIGfJbbs3F3JNOzBh1ByoPJBgIO22G-qDfX6z4DVYS9qiiRUKR3EK32wLdJbjj1eGDaZmaRn-nkVJGGXDqQ_fPf3U3kAGw5CtdUN2boXVcfyKz-e2SuQUZSlYs6SiX4HRiXK_wOmiNG6jyBTFweqB02PTp2YwHXmGq73MXs-j1dYtXYJTMF38-k]

Sources

Validation & Comparative

Comprehensive Guide: In Vitro vs. In Vivo Evaluation of 2-Aminothieno[2,3-d]thiazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of in vitro versus in vivo evaluation strategies for analogs derived from the 2-aminothieno[2,3-d]thiazole-5-carboxylic acid scaffold.

This specific fused heterocyclic system serves as a "privileged structure" in medicinal chemistry, offering a rigid template that positions the 2-amino and 5-carboxylic acid groups as versatile handles for optimizing binding affinity against kinases (e.g., PI3K, EGFR) and microbial targets.

Executive Summary: The Translational Gap

The transition from in vitro potency to in vivo efficacy is the "valley of death" for thienothiazole derivatives. While the This compound core (CAS 234450-62-5) exhibits high synthetic tractability and in vitro binding potential, its planar structure and polar functional groups often lead to poor oral bioavailability and rapid metabolic clearance in vivo.

FeatureIn Vitro Environment In Vivo Environment
Primary Readout Target Affinity (

,

), Cytotoxicity (

)
Tumor Volume Reduction, Survival Rate, PK (

,

)
Key Barrier Solubility in DMSO/BufferBlood-Brain Barrier (BBB), First-Pass Metabolism
Metabolism Minimal (unless microsomes added)Complex (CYP450 oxidation of thiophene/thiazole S)
Success Metric Nanomolar potency (<100 nM)Therapeutic Index > 2.0; Bioavailability (

) > 20%

Structural Logic & SAR Strategy

Before designing experiments, understand the scaffold's behavior. The 5-carboxylic acid is rarely the final drug; it is the vector for attaching lipophilic domains (amides, esters) to penetrate cell membranes.

Diagram 1: Structure-Activity Relationship (SAR) Flow

SAR_Logic Core 2-Aminothieno[2,3-d] thiazole-5-COOH Mod1 5-Position Amidation (Lipophilicity/Targeting) Core->Mod1 Derivatization Mod2 2-Amino Substitution (Solubility/Metabolic Stability) Core->Mod2 Protection Target Target Binding (Kinase Hinge Region) Mod1->Target H-Bond Acceptor Outcome Optimized Analog (High Potency + Bioavailability) Mod1->Outcome Mod2->Target H-Bond Donor Mod2->Outcome

Caption: SAR optimization logic transforming the polar acid core into a bioactive therapeutic agent.

In Vitro Profiling: Establishing Potency

In the in vitro phase, the goal is to validate the mechanism of action (MoA) and selectivity. For thienothiazoles, this typically involves kinase inhibition or antimicrobial assays.

Key Assays & Methodologies
A. Kinase Inhibition Assay (Cell-Free)
  • Purpose: Determine intrinsic affinity for targets like PI3K , EGFR , or VEGFR-2 .

  • Protocol Insight: Use a FRET-based assay (e.g., LanthaScreen). The rigid thienothiazole core mimics the adenine ring of ATP.

  • Critical Step: Dissolve analogs in 100% DMSO. Ensure final assay concentration of DMSO is <1% to prevent enzyme denaturation.

B. Cytotoxicity Screening (MTT/SRB Assay)
  • Purpose: Measure cellular antiproliferative activity against lines like MCF-7 (Breast), HepG2 (Liver), or HCT-116 (Colon).

  • Protocol:

    • Seeding: Seed

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment: Add serial dilutions of the analog (0.01 - 100

      
      M).
      
    • Incubation: 48-72 hours at 37°C, 5%

      
      .
      
    • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Self-Validation: Always run a positive control (e.g., Doxorubicin or Dasatinib) on the same plate. If control

    
     deviates >20% from historical data, discard the run.
    
C. ADME-Tox (Early Stage)
  • Microsomal Stability: Incubate with human/mouse liver microsomes + NADPH. Thienothiazoles are prone to S-oxidation. Rapid clearance (

    
     min) indicates a need for blocking metabolic "soft spots" (e.g., fluorination).
    

In Vivo Evaluation: Proof of Concept

Moving in vivo requires overcoming solubility and pharmacokinetic (PK) hurdles. The planar nature of the fused rings often leads to crystal formation in the gut or precipitation in the bloodstream if not formulated correctly.

Diagram 2: In Vivo Translational Workflow

InVivo_Workflow Step1 Formulation Development (Cosolvents/Cyclodextrins) Step2 PK Study (Mice/Rats) IV vs. PO Dosing Step1->Step2 Determine F% Step3 Efficacy Model (Xenograft/Infection) Step2->Step3 Select Dose Regimen Step4 Toxicity Assessment (Weight Loss/Histopathology) Step3->Step4 Monitor Safety Step4->Step3 Adjust Dose

Caption: Step-by-step workflow for evaluating thienothiazole analogs in animal models.

Critical In Vivo Protocols
A. Formulation Strategy

The free acid or simple esters often have poor water solubility.

  • Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (v/v/v).

  • Alternative: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) inclusion complex to prevent precipitation.
B. Pharmacokinetics (PK) Study
  • Animals: Sprague-Dawley Rats or Balb/c Mice (n=3 per timepoint).

  • Dosing:

    • IV Bolus: 2 mg/kg (to determine Clearance,

      
      ).
      
    • Oral Gavage (PO): 10-20 mg/kg (to determine Bioavailability,

      
      ).
      
  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS. Monitor for the parent compound and S-oxide metabolites.

  • Expert Insight: If

    
    , check for "solubility-limited absorption" vs. "first-pass metabolism" by comparing portal vein vs. systemic blood concentrations.
    
C. Efficacy Model (Tumor Xenograft)
  • Model: Nude mice bearing subcutaneous MCF-7 or HepG2 tumors.

  • Treatment Start: When tumor volume reaches ~100

    
    .
    
  • Regimen: Daily (QD) or Every Other Day (QOD) IP/PO administration for 21 days.

  • Endpoint: Tumor Growth Inhibition (

    
    ) = 
    
    
    
    .

Data Comparison: What to Expect

Researchers often see a disconnect where potent in vitro compounds fail in vivo.

ParameterIn Vitro Result (Typical)In Vivo Result (Typical)Analysis/Correction
Potency

nM
Low EfficacyProtein Binding: High lipophilicity leads to >98% plasma protein binding, reducing free drug concentration.
Toxicity Low Cytotoxicity in Normal CellsWeight Loss > 15%Off-Target Effects: The thiophene moiety may undergo metabolic activation (bioactivation) causing liver toxicity.
Stability Stable in BufferHigh ClearanceMetabolism: The 2-amino group is a hotspot for acetylation or glucuronidation.

References

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Source: RSC Advances, 2021. URL:[Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Source: Bioorganic & Medicinal Chemistry, 2021.[1][2][3][4] URL:[Link]

  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance. Source: Arkivoc, 2001.[5] URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: Medicinal Chemistry Research, 2021.[1][2][3][6] URL:[Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Source: Molecules, 2019.[7] URL:[Link]

Sources

comparative analysis of different synthetic methods for thieno[2,3-d]thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it a key component in a variety of biologically active compounds, including kinase inhibitors, and in the development of novel organic materials. The growing importance of this scaffold necessitates a clear understanding of the available synthetic methodologies for its construction.

This guide provides a comparative analysis of the most prominent synthetic routes to the thieno[2,3-d]thiazole core. Rather than a simple recitation of procedures, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules and research goals.

The Gewald Reaction Approach: A Versatile Multicomponent Assembly

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1] This methodology is highly adaptable for the construction of the thieno[2,3-d]thiazole system, typically by utilizing a thiazolidinone derivative as the ketone component. This approach is favored for its operational simplicity and the ability to generate polysubstituted thiophene rings in a single step from readily available starting materials.

Mechanistic Rationale

The causality behind the Gewald reaction's success lies in a cascade of thermodynamically favorable steps. The reaction is initiated by a Knoevenagel condensation between the active methylene group of the thiazolidinone and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting electron-deficient olefin. A subsequent intramolecular cyclization and tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring, which is fused to the thiazole core.[2][3] The choice of base, typically a tertiary amine like triethylamine or piperidine, is crucial for facilitating the initial condensation without promoting unwanted side reactions.

Caption: Mechanism of the Gewald reaction for thieno[2,3-d]thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-thieno[3,2-d]thiazole-6-carbonitrile Derivatives[3]
  • To a solution of the appropriate thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL), add triethylamine (1 mL).

  • Add the active methylene compound (e.g., malononitrile, 10 mmol), followed by elemental sulfur (10 mmol, 0.32 g).

  • Heat the reaction mixture under reflux for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto an ice/water mixture containing a few drops of hydrochloric acid to neutralize the base.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure thieno[3,2-d]thiazole derivative.

Performance Data
ParameterValueReference
Typical Yield 60-85%[3]
Reaction Time 7 hours[3]
Temperature Reflux (Ethanol)[3]
Key Reagents Thiazolidinone, Activated Nitrile, Sulfur, Triethylamine[3]

The Hantzsch Thiazole Synthesis: A Classic Convergent Approach

The Hantzsch thiazole synthesis is a venerable and reliable method for the construction of a thiazole ring from an α-haloketone and a thioamide.[4] In the context of thieno[2,3-d]thiazoles, this strategy is typically employed by starting with a pre-functionalized thiophene that bears the necessary α-haloketone moiety, which is then cyclized with a thioamide.

Mechanistic Rationale

The Hantzsch synthesis follows a well-established, stepwise mechanism. The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to afford the aromatic thiazole ring.[5] The reaction is often carried out in a polar solvent, such as ethanol, to facilitate the ionic intermediates. The high yields and predictability of this reaction make it a popular choice.[4]

Caption: Mechanism of the Hantzsch synthesis for thieno[2,3-d]thiazoles.

Experimental Protocol: General Procedure for Hantzsch-type Synthesis
  • Dissolve the α-haloketone-substituted thiophene (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into a basic aqueous solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.

  • Wash the crude product with water and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Performance Data
ParameterValueReference
Typical Yield Often >80%[4]
Reaction Time 0.5 - 4 hours
Temperature Reflux
Key Reagents α-Haloketone Thiophene, Thioamide[4]

Synthesis from Functionalized Thiophene Precursors

An alternative and highly flexible approach involves the construction of the thiazole ring onto a pre-existing, suitably functionalized thiophene. This strategy allows for a wide range of substituents to be introduced on the thiophene ring prior to the thiazole ring formation.

Strategic Rationale

This method often begins with a 2-aminothiophene-3-carbonitrile, a common product of the Gewald reaction. The amino and cyano groups serve as versatile handles for the subsequent annulation of the thiazole ring. For instance, the amino group can be converted to a thiocyanate, which then undergoes intramolecular cyclization. Alternatively, the amino group can be acylated and then treated with a thionating agent like Lawesson's reagent to form the thiazole ring. This approach offers a high degree of control over the final substitution pattern of the thieno[2,3-d]thiazole system.

Thiophene_Precursor_Workflow cluster_0 Route A: Thiocyanate Cyclization cluster_1 Route B: Thionation of Amide A1 2-Aminothiophene-3-carbonitrile B1 Diazotization & Thiocyanation A1->B1 C1 2-Thiocyanatothiophene-3-carbonitrile B1->C1 D1 Reductive Cyclization C1->D1 E1 Thieno[2,3-d]thiazole D1->E1 A2 2-Aminothiophene-3-carboxylate B2 Acylation A2->B2 C2 2-Acetamidothiophene-3-carboxylate B2->C2 D2 Thionation (e.g., Lawesson's Reagent) C2->D2 E2 Thieno[2,3-d]thiazole D2->E2

Caption: General workflows for synthesizing thieno[2,3-d]thiazoles from thiophene precursors.

Experimental Protocol: From a 2-Nitro-3-bromothiophene Precursor
  • Thiocyanation: A solution of 2-nitro-3-bromothiophene in a suitable solvent is treated with sodium thiocyanate to displace the bromide, yielding 2-nitro-3-thiocyanatothiophene.

  • Reduction and Cyclization: The nitro group of the 2-nitro-3-thiocyanatothiophene is reduced, typically with a reducing agent like iron powder in acetic acid. The resulting aminothiophene undergoes spontaneous intramolecular cyclization to form the 2-aminothieno[2,3-d]thiazole.

  • Further Functionalization: The amino group of the 2-aminothieno[2,3-d]thiazole can be further modified, for example, through Sandmeyer reactions to introduce a variety of substituents at the 2-position of the thiazole ring.

Performance Data
ParameterValueReference
Typical Yield Good to excellent over multiple steps
Reaction Time Varies depending on the specific sequence
Temperature Varies
Key Reagents Functionalized Thiophene, Thiocyanating/Thionating agents, Reducing agents

Modern Variations: Microwave-Assisted and One-Pot Syntheses

In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times and improvements in yields.[6]

One-pot multicomponent reactions are also gaining prominence as they offer a streamlined approach to complex molecule synthesis by minimizing purification steps and reducing solvent waste.[7] Both the Gewald and Hantzsch syntheses are amenable to these modern adaptations, allowing for the rapid and efficient generation of thieno[2,3-d]thiazole libraries for high-throughput screening in drug discovery. For instance, microwave irradiation has been shown to significantly accelerate the Gewald reaction for the synthesis of thieno[2,3-d]pyrimidines, a closely related scaffold.[8]

Comparative Analysis

FeatureGewald ReactionHantzsch SynthesisFrom Thiophene Precursors
Complexity One-pot, multicomponentTwo-component, convergentMultistep, linear or convergent
Starting Materials Readily available ketones/aldehydes, nitrilesRequires α-haloketones (may need synthesis)Requires pre-functionalized thiophenes
Versatility High, allows for diverse substitution on the thiophene ringGood, depends on the availability of substituted thioamides and α-haloketonesExcellent, offers the most control over substitution patterns
Yields Generally good to excellentOften very highVariable, depends on the number of steps
Reaction Conditions Mild to moderate (reflux)Mild to moderate (reflux)Can involve more varied and sometimes harsher conditions
Key Advantage Operational simplicity and rapid assembly of the coreHigh yields and predictabilityHigh flexibility in substituent placement
Key Disadvantage Mechanism can be complex and side products possibleSynthesis of starting materials can be a limitationCan be lengthy and require more purification steps

Conclusion

The synthesis of the thieno[2,3-d]thiazole core can be approached through several effective strategies, each with its own set of advantages and disadvantages.

  • The Gewald reaction offers a highly efficient and convergent one-pot method for the rapid assembly of substituted thieno[2,3-d]thiazoles from simple starting materials.

  • The Hantzsch synthesis remains a robust and high-yielding classic for constructing the thiazole ring onto a pre-formed thiophene, provided the necessary precursors are available.

  • Building the thiazole ring onto a functionalized thiophene precursor provides the greatest flexibility for introducing a wide array of substituents, making it a powerful tool for structure-activity relationship studies.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Modern techniques such as microwave-assisted synthesis and one-pot procedures are increasingly being applied to these classical reactions, further enhancing their efficiency and appeal. A thorough understanding of these methodologies is essential for any researcher working in the field of heterocyclic chemistry and drug discovery.

References

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research, 88-105. [Link]

  • Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. (2007). Semantic Scholar. [Link]

  • Costa, S. P. G., Campos, A. M. F. O., Kirsch, G., & Griffiths, J. (1998). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate. [Link]

  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Al-Abdullah, E. S., Al-Soud, Y. A., & El-Shehry, M. F. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(49), 45265–45277. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Semantic Scholar. [Link]

  • Li, H., & Zheng, H. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13483–13493. [Link]

  • Seli, F. M., & Lesyk, R. B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(6), 1424. [Link]

  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 40017–40030. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 98–104. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. [Link]

  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Versatile Multi-Component One-Pot Thiazole Synthesis. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 23, 2026, from [Link]

  • 1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles: Matryoshka-type autoclave for high-temperature, high-pressure thermolysis microscale reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 113-125. [Link]

Sources

comparing the efficacy of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid derivatives with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 2-aminothieno[2,3-d]thiazole-5-carboxylic acid scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, fusing a


-excessive thiophene ring with a thiazole moiety. This fusion creates a planar, electron-rich system capable of diverse non-covalent interactions (e.g., 

-stacking, hydrogen bonding) with biological targets such as DNA gyrase (bacteria) and receptor tyrosine kinases (cancer).

Unlike simple 2-aminothiazoles, the rigid thieno[2,3-d]thiazole core restricts conformational flexibility, potentially enhancing binding selectivity. This guide compares the efficacy of these derivatives against standard-of-care drugs (Ampicillin , Ciprofloxacin , and Doxorubicin ), synthesizing data from recent structure-activity relationship (SAR) studies.

Structural Significance[1][2]
  • Position 2 (Amino group): Key donor for hydrogen bonding; amenable to acylation or Schiff base formation to modulate solubility.

  • Position 5 (Carboxylic acid): Critical handle for esterification or amidation, influencing lipophilicity and cell permeability.

  • Core (Thieno-Thiazole): Bioisosteric to purines, allowing for ATP-competitive inhibition in kinase domains.

Mechanism of Action

The biological activity of these derivatives is generally attributed to two primary mechanisms, depending on the therapeutic context:

  • Antimicrobial (DNA Gyrase Inhibition): Similar to fluoroquinolones, the planar fused system can intercalate into bacterial DNA or bind to the ATP-binding pocket of DNA gyrase B (GyrB), preventing supercoiling and blocking replication. The 5-carboxylic acid moiety mimics the acidic pharmacophore of quinolones, facilitating magnesium ion coordination.

  • Anticancer (Kinase Inhibition & DNA Intercalation): Derivatives act as multi-target kinase inhibitors (e.g., VEGFR-2, EGFR). The "flat" aromatic surface allows intercalation between DNA base pairs, disrupting transcription in rapidly dividing tumor cells.

Mechanism Scaffold 2-Aminothieno[2,3-d] thiazole Core Target1 Bacterial DNA Gyrase (ATP Pocket) Scaffold->Target1 H-Bonding & Hydrophobic Fit Target2 Tumor Kinases (VEGFR/EGFR) Scaffold->Target2 ATP Competition Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Apoptosis & Cell Cycle Arrest Target2->Effect2 Outcome Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Caption: Dual mechanistic pathway of thieno[2,3-d]thiazole derivatives targeting bacterial and cancer cell replication.

Comparative Efficacy Analysis

Antimicrobial Activity (vs. Ampicillin & Ciprofloxacin)

Experimental data indicates that 5-carboxylic acid derivatives (specifically esters and amides) exhibit potent activity against Gram-positive bacteria, often surpassing standard


-lactams in resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Compound ClassOrganismMIC (

g/mL)
Relative Potency vs. Standard
Thieno[2,3-d]thiazole-5-carboxylate S. aureus (ATCC 25923)4.0 - 8.0 Comparable (Ampicillin: 2.0-4.0)
Thieno[2,3-d]thiazole-5-carboxylate E. coli (ATCC 25922)8.0 - 16.0 Lower (Ciprofloxacin: 0.01-0.5)
Thieno[2,3-d]thiazole-5-carboxylate C. albicans (Fungal)16.0 Moderate (Fluconazole: 0.5-8.0)
Standard DrugS. aureus (MRSA)>64 (Ampicillin)Superior (Derivative retains activity)

Note: Data aggregated from representative thieno-thiazole scaffold studies [1][5].[1][2][3][4][5] The derivatives show a narrower spectrum than Ciprofloxacin but retain efficacy against


-lactamase producers due to the lack of a 

-lactam ring.
Anticancer Activity (vs. Doxorubicin)

In cytotoxicity assays (MTT), derivatives substituted at the 2-amino position (e.g., with benzyl or aryl groups) showed significant antiproliferative effects.

Table 2: IC


 Values (

M) on Human Cancer Cell Lines
CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Toxicity (Normal Cells)
Thieno[2,3-d]thiazole Derivative 3c 4.02

0.02
4.52

0.04
5.10

0.15
Low
Doxorubicin (Standard) 4.62

0.00
5.66

0.01
3.80

0.12
High
Sorafenib (Kinase Inhibitor) 2.50

0.10
1.02

0.05
-Moderate

Key Insight: While slightly less potent than Sorafenib, the thieno-thiazole derivatives often exhibit a better safety profile (higher selectivity index) compared to Doxorubicin [2][3].

Experimental Protocols

To validate these findings, the following protocols are standard for synthesizing and testing these derivatives.

Synthesis (Gewald Reaction Pathway)

The most robust route to the 2-aminothieno[2,3-d]thiazole scaffold involves the cyclization of 2-aminothiophene precursors.

Step-by-Step Protocol:

  • Precursor Preparation: React a ketone/aldehyde with elemental sulfur and an activated nitrile (e.g., ethyl cyanoacetate) in the presence of a base (morpholine/triethylamine) to form the 2-aminothiophene-3-carboxylic acid intermediate.

  • Cyclization: Treat the intermediate with an isothiocyanate or carbon disulfide followed by an alkyl halide to close the thiazole ring.

  • Isolation: Precipitate the product using cold ethanol. Recrystallize from DMF/Ethanol.

Synthesis Start Ketone + Sulfur + Ethyl Cyanoacetate Step1 Gewald Reaction (Base Catalyzed) Start->Step1 Intermed 2-Aminothiophene Intermediate Step1->Intermed Step2 Cyclization with Isothiocyanate Intermed->Step2 Product 2-Aminothieno[2,3-d] thiazole Derivative Step2->Product

Caption: Synthetic route via Gewald reaction and subsequent thiazole ring closure.

Biological Assay: MIC Determination

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 128 to 0.25

    
    g/mL).
    
  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or absorbance at 600 nm.

  • Control: Ampicillin (Positive), DMSO only (Negative).

References

  • BenchChem. Thieno[2,3-d]thiazol-2-amine: Properties and Applications. Retrieved from

  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Retrieved from

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives. Biomedical Research. Retrieved from

  • Sauter, F., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkivoc. Retrieved from

  • ResearchGate Data. Antimicrobial Activity Screening of Thiazole Derivatives. Retrieved from

Sources

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.